MLN0905
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODBZFJPKJDNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673165 | |
| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228960-69-7 | |
| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MLN0905: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Its mechanism of action in cancer cells is centered on the disruption of critical cell cycle processes, leading to mitotic arrest, induction of apoptosis, and DNA damage. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-neoplastic activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: PLK1 Inhibition
This compound exerts its anti-cancer effects by directly targeting the serine/threonine kinase PLK1.[1] PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, ultimately leading to cell cycle arrest and cell death in rapidly dividing cancer cells where PLK1 is often overexpressed.
Signaling Pathway of this compound-mediated PLK1 Inhibition
The following diagram illustrates the central role of PLK1 in mitosis and the mechanism by which this compound intervenes.
Effects of this compound on Cancer Cells
The inhibition of PLK1 by this compound triggers a cascade of events within cancer cells, primarily characterized by:
-
Cell Cycle Arrest: this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a direct consequence of disrupting mitotic progression.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
DNA Damage: this compound treatment has been shown to increase markers of DNA damage, such as phosphorylated histone H2A.X (γH2A.x).[2]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various cancer cell lines and in preclinical models.
In Vitro Potency
This compound demonstrates potent inhibition of PLK1 and cytotoxic activity against a broad range of cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| PLK1 IC50 | 2 nM | - | [3] |
| Cdc25C EC50 | 33 nM | - | [3] |
| Cell Viability LD50 | 22 nM | HT29 (Colon) | [3] |
| 56 nM | HCT116 (Colon) | [3] | |
| 89 nM | H460 (NSCLC) | [3] | |
| 34 nM | A375 (Melanoma) | [3] | |
| Cell Viability IC50 | 3 - 24 nM | Lymphoma cell lines | [3] |
| 54.27 nM | AMO1 (Multiple Myeloma) |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various human tumor xenograft models.
| Cancer Type | Xenograft Model(s) | Dosing Schedule | Outcome | Reference |
| Colon Cancer | HCT-116, HT29 | Daily or intermittent | Robust anti-tumor activity (partial and complete responses) | [1] |
| NSCLC | Calu-6 | Daily or intermittent | Robust anti-tumor activity, synergistic with Taxane | [1] |
| Ovarian Cancer | SKOV3 | Daily or intermittent | Robust anti-tumor activity, synergistic with Taxane | [1] |
| Lymphoma | OCI-LY19, OCI-LY10, PHTX-22L | Daily or intermittent | Significant anti-tumor activity | [1][4] |
| Pancreatic Cancer | Gemcitabine-resistant | Not specified | Effective inhibition of tumor growth | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the steps to assess the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 50 nM) and a vehicle control for a specified duration (e.g., 48 hours).[2]
-
Cell Harvest: Detach adherent cells using trypsin and collect all cells, including those in the supernatant. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and a viability dye.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Phospho-Histone H3
This protocol details the detection of the pharmacodynamic biomarker phospho-Histone H3 (pHisH3), a marker of mitosis, following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology, dilution 1:1500) overnight at 4°C.[2] Also probe for a loading control like GAPDH (e.g., from Proteintech, dilution 1:2000).[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the pHisH3 signal indicates an accumulation of cells in mitosis.
Conclusion
This compound is a potent and selective PLK1 inhibitor that effectively induces cell cycle arrest, apoptosis, and DNA damage in a variety of cancer cell types. Its well-defined mechanism of action and demonstrated preclinical efficacy, both as a single agent and in combination with other therapies, underscore its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other PLK1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Target of MLN0905
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target and mechanism of action of MLN0905, a potent and selective small-molecule inhibitor. The information is curated for professionals in the fields of oncology research and drug development, presenting key data in a structured format with detailed experimental context.
Core Target: Polo-like Kinase 1 (PLK1)
The primary cellular target of this compound is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of PLK1 has been correlated with poor prognosis in various human cancers, making it an attractive target for anticancer therapeutics.[1] this compound is a potent and orally active inhibitor of PLK1.[2]
Quantitative Analysis of this compound Activity
This compound demonstrates high potency against its target and robust anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target/Cell Line | Description | Reference |
| IC50 | 2 nM | PLK1 | In vitro enzymatic assay measuring the concentration of this compound required to inhibit 50% of PLK1 kinase activity. | [2][3] |
| IC50 | 3 - 24 nM | Lymphoma cell panel | In vitro assay measuring the concentration of this compound required to inhibit the growth of various lymphoma cell lines by 50%. | [2][3] |
| IC50 | 54.27 nM | AMO1 (Multiple Myeloma) | In vitro assay measuring the concentration of this compound required to inhibit the growth of the AMO1 multiple myeloma cell line by 50%. | [4] |
| EC50 | 9 nM | - | In vitro assay measuring the effective concentration of this compound to inhibit cell mitosis by 50%. | [3] |
| EC50 | 29 nM | - | In vitro assay measuring the effective concentration of this compound to inhibit the phosphorylation of Cdc25C at threonine 96, a direct substrate of PLK1. | [3] |
| EC50 | 33 nM | Cdc25C | In vitro assay measuring the effective concentration of this compound to inhibit Cdc25C activity. | [2] |
| LD50 | 22 nM | HT-29 (Colon Cancer) | In vitro assay measuring the lethal dose of this compound required to kill 50% of HT-29 cells. | [2][3] |
| LD50 | 56 nM | HCT116 (Colon Cancer) | In vitro assay measuring the lethal dose of this compound required to kill 50% of HCT-116 cells. | [2] |
| LD50 | 89 nM | H460 (Lung Cancer) | In vitro assay measuring the lethal dose of this compound required to kill 50% of H460 cells. | [2] |
| LD50 | 34 nM | A375 (Melanoma) | In vitro assay measuring the lethal dose of this compound required to kill 50% of A375 cells. | [2] |
Mechanism of Action and Cellular Consequences
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PLK1, which leads to a cascade of events disrupting mitotic progression. This ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]
Key cellular consequences of this compound treatment include:
-
Mitotic Arrest: Inhibition of PLK1 by this compound leads to a strong mitotic arrest, characterized by the formation of monopolar spindles.[2]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]
-
Biomarker Modulation: this compound treatment leads to a dose-dependent modulation of the pharmacodynamic biomarker phospho-Histone H3 (pHisH3) in tumor tissue, which can be used to monitor pathway inhibition in vivo.[1][6][7][8]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the quantitative data. The following section outlines a key protocol used to characterize the activity of this compound.
PLK1 Kinase Assay (Flash Plate Assay) [3]
This assay quantifies the enzymatic activity of PLK1 and its inhibition by this compound.
Materials:
-
Recombinant human PLK1[2–369]T210D (10 nM)
-
Peptide substrate: Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2 (4 μM)
-
ATP (8 μM) and [γ-33P]-ATP (0.2 μCi)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl
-
This compound (or other PLK inhibitors) in 3.3% DMSO
-
150 mM EDTA solution
-
384-well streptavidin-coated Image FlashPlate
Procedure:
-
Prepare the enzymatic reaction mixture (total volume 30 μL) containing assay buffer, ATP, [γ-33P]-ATP, peptide substrate, and recombinant human PLK1.
-
Add this compound or vehicle (DMSO) to the reaction mixture.
-
Incubate the reaction mixture for 2.5 hours at 30°C.
-
Terminate the reaction by adding 20 μL of 150 mM EDTA.
-
Transfer 25 μL of the stopped reaction mixture to a 384-well streptavidin-coated Image FlashPlate.
-
Incubate at room temperature for 3 hours to allow the biotinylated peptide to bind to the streptavidin-coated plate.
-
Wash the plate to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a suitable plate reader.
-
Calculate the percentage of inhibition based on the signal from inhibitor-treated wells relative to vehicle-treated wells.
The following diagram provides a visual workflow of the PLK1 Kinase Assay.
Preclinical Antitumor Activity
This compound has demonstrated significant antitumor activity in various preclinical human xenograft models, including both solid and hematological malignancies.[1] It has shown robust efficacy in models of colon, non-small cell lung cancer (NSCLC), ovarian, and lymphoma cancers.[1] Notably, this compound shows synergistic antitumor effects when combined with taxanes in ovarian and NSCLC xenograft models.[1] In models of diffuse large B-cell lymphoma (DLBCL), this compound exhibited significant antitumor activity with both continuous and intermittent dosing schedules and demonstrated a synergistic survival advantage when combined with rituximab.[8] Furthermore, this compound has been shown to be effective in killing gemcitabine-resistant pancreatic cancer cells in vitro and in vivo.[5]
Conclusion
This compound is a potent and selective inhibitor of PLK1, a key regulator of mitosis. Its mechanism of action involves the induction of mitotic arrest and subsequent apoptosis in cancer cells. The robust preclinical activity of this compound, both as a single agent and in combination with other anticancer therapies, underscores the potential of targeting PLK1 in oncology. This technical guide provides a foundational understanding of the cellular and molecular pharmacology of this compound for researchers and drug development professionals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Validate User [ashpublications.org]
- 8. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN0905: A Technical Guide to a Selective PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MLN0905, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). This document details the core mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its place in the PLK1 signaling pathway.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] PLK1 is overexpressed in numerous human cancers, making it an attractive target for cancer therapy.[2] By binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of PLK1 substrates, leading to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] This targeted inhibition of PLK1 disrupts key mitotic processes, including centrosome maturation, spindle formation, and cytokinesis.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 2 nM | PLK1 Kinase | [3][4] |
| IC50 | 3 - 24 nM | Lymphoma Cell Lines | [3][4] |
| LD50 | 22 nM | HT29 (Colon) | [3] |
| LD50 | 56 nM | HCT116 (Colon) | [3] |
| LD50 | 89 nM | H460 (NSCLC) | [3] |
| LD50 | 34 nM | A375 (Melanoma) | [3] |
| IC50 | 54.27 nM | AMO1 (Multiple Myeloma) | [5] |
| EC50 | 33 nM | Cdc25C Phosphorylation | [3] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| HT29 (Colon) | 6.25, 12.5, 25, 50 mg/kg, p.o. | Significant antitumor activity | [3] |
| OCI LY-10, OCI LY-19, PHTX-22L (DLBCL) | Daily and intermittent | Significant antitumor activity | [6] |
| OCI LY-19 (Disseminated DLBCL) | Not specified | Significant survival advantage | [6] |
| OCI LY-19 (Disseminated DLBCL) with Rituximab | Not specified | Synergistic antitumor effect and survival advantage | [6] |
| SKOV3 (Ovarian), Calu-6 (NSCLC) with Taxane | Not specified | Synergistic antitumor response | [7] |
| Gemcitabine-resistant Pancreatic Cancer | Not specified | Effective inhibition of tumor growth | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
PLK1 Kinase Assay
This assay quantifies the inhibitory activity of this compound against the PLK1 enzyme.
Materials:
-
Recombinant human PLK1
-
Peptide substrate (e.g., Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2)
-
[γ-33P]-ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (or other test compounds)
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PLK1, and the peptide substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
-
Wash the plate to remove unincorporated [γ-33P]-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 or IC50 value.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for implantation
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group according to a specified dosing schedule (e.g., daily or intermittently). The control group receives the vehicle.[6]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment (e.g., phosphorylated histone H3).[6]
Visualizations
The following diagrams illustrate the PLK1 signaling pathway and a typical experimental workflow for evaluating a PLK1 inhibitor.
Caption: The role of PLK1 in mitotic progression and its inhibition by this compound.
Caption: A typical workflow for the preclinical assessment of a PLK1 inhibitor like this compound.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Effects of MLN0905 on the Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Its targeted inhibition of PLK1 disrupts critical cell cycle events, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the biological effects of this compound on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the M phase of the cell cycle. Its functions are multifaceted, encompassing centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. The overexpression of PLK1 has been correlated with poor prognosis in a variety of human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a promising inhibitor of PLK1, demonstrating robust anti-tumor activity in preclinical models of various malignancies, including pancreatic cancer and diffuse large B-cell lymphoma.[1] This guide will elucidate the molecular and cellular consequences of PLK1 inhibition by this compound, with a focus on its impact on cell cycle progression.
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PLK1.[2] By binding to the ATP-binding pocket of the PLK1 kinase domain, this compound prevents the phosphorylation of downstream substrates that are essential for mitotic progression.
Key Molecular Targets and Signaling Pathways
The inhibition of PLK1 by this compound initiates a cascade of molecular events that ultimately halt the cell cycle. Key downstream effects include:
-
Inhibition of Cdc25C: PLK1 is responsible for the activation of the phosphatase Cdc25C, which in turn dephosphorylates and activates the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, a master regulator of mitotic entry. This compound treatment leads to a decrease in the phosphorylation of Cdc25C, thereby preventing the activation of CDK1.
-
Modulation of p53 and CDK1 Activity: this compound treatment has been shown to lead to a dose-dependent upregulation of p53 and a downregulation of phosphorylated CDK1 in pancreatic cancer cell lines.[3]
-
Induction of DNA Damage Markers: Inhibition of PLK1 by this compound leads to the accumulation of DNA damage, as evidenced by the increased expression of phosphorylated histone H2A.X (γH2A.x) and phosphorylated histone H3 (PHH3).[1][3] PHH3 is a well-established pharmacodynamic biomarker for PLK1 inhibition.
The following diagram illustrates the core signaling pathway affected by this compound:
References
MLN0905: A Technical Guide to PLK1 Inhibition-Induced Mitotic Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Inhibition of PLK1 by this compound disrupts multiple phases of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PLK1 inhibition as a therapeutic strategy in oncology.
Introduction to this compound and its Target: PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[5] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5][6] Due to its pivotal role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[5][7] This makes PLK1 an attractive target for anticancer drug development.
This compound is a novel and potent inhibitor of PLK1, demonstrating high selectivity and efficacy in preclinical models of various cancers, including pancreatic cancer and diffuse large B-cell lymphoma.[2][3] By targeting the ATP-binding pocket of PLK1, this compound effectively abrogates its kinase activity, leading to downstream consequences that culminate in cancer cell death.[8]
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound has been demonstrated across various assays and cancer cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound against PLK1 and Other Kinases
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| PLK1 | Enzymatic Assay | 2 | [1] |
| Cdc25C | Cellular Assay | 33 | [1] |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | LD50 / IC50 (nM) | Reference |
| HT29 | Colon Cancer | Cell Viability | 22 | [1] |
| HCT116 | Colon Cancer | Cell Viability | 56 | [1] |
| H460 | Lung Cancer | Cell Viability | 89 | [1] |
| A375 | Melanoma | Cell Viability | 34 | [1] |
| Lymphoma Cell Lines | Lymphoma | Cell Viability | 3 - 24 | [9] |
| AMO1 | Multiple Myeloma | MTT Assay | 54.27 | [8] |
Mechanism of Action: Inducing Mitotic Arrest and Apoptosis
The primary mechanism of action of this compound is the inhibition of PLK1, which disrupts the normal progression of mitosis. This leads to a cascade of events, ultimately resulting in mitotic arrest and the induction of apoptosis.
Mitotic Arrest at G2/M Phase
PLK1 is essential for the G2/M transition and progression through mitosis.[5] Its inhibition by this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This is often characterized by the formation of monopolar spindles.[1]
Induction of Apoptosis
Prolonged mitotic arrest triggered by this compound ultimately leads to the activation of the apoptotic pathway. This is evidenced by the appearance of sub-G1 DNA content in cell cycle analysis and the activation of key apoptotic proteins such as caspase-3.[4][10] The p53 pathway has also been implicated in this compound-induced apoptosis.[10]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: PLK1 Signaling in Mitotic Progression.
Caption: this compound-Induced Apoptosis Pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.[3]
-
Cell Treatment and Harvesting: Treat cells with this compound at desired concentrations (e.g., 0, 5, and 50 nM) for a specified time (e.g., 48 hours).[3] Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Apoptosis Assay (Annexin V Staining)
This protocol follows the general principles of Annexin V-FITC apoptosis detection.[8]
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol outlines the general steps for detecting protein expression levels following this compound treatment.[3]
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Conclusion
This compound is a highly potent PLK1 inhibitor that effectively induces mitotic arrest and apoptosis in a variety of cancer cell models. Its well-defined mechanism of action and robust preclinical activity make it a compelling candidate for further investigation in oncology. This technical guide provides a foundational resource for researchers working with this compound, offering key data and detailed methodologies to facilitate further studies into the therapeutic potential of PLK1 inhibition.
References
- 1. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. biopioneer.com.tw [biopioneer.com.tw]
MLN0905: A Potent and Selective PLK1 Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLN0905 is a potent, selective, and orally bioavailable small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, and its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis. This compound exerts its anti-tumor effects by inducing mitotic arrest, leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a benzolactam-derived compound with the chemical formula C24H25F3N6S.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-((5-(3-(dimethylamino)propyl)-2-methylpyridin-3-yl)amino)-9-(trifluoromethyl)-5H-benzo[b]pyrimido[4,5-d]azepine-6(7H)-thione | [4] |
| CAS Number | 1228960-69-7 | [1][4] |
| Molecular Formula | C24H25F3N6S | [4][5] |
| Molecular Weight | 486.56 g/mol | [3][5] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [4] |
Mechanism of Action
This compound is a highly potent inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 plays a crucial role in the regulation of the cell cycle, particularly during the G2/M transition and mitosis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. A key pharmacodynamic biomarker of this compound activity is the modulation of phosphorylated histone H3 (pHisH3), a canonical marker of mitosis.[6][7][8][9]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The potency of this compound has been evaluated through various in vitro assays.
Table 2: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Value | Reference |
| IC50 | PLK1 | 2 nM | [1][3] |
| IC50 | Lymphoma Cell Lines | 3 - 24 nM | [1][3] |
| IC50 | AMO1 (Multiple Myeloma) | 54.27 nM | [10] |
| EC50 | Cdc25C | 33 nM | [1][3] |
| EC50 | Cell Mitosis | 9 nM | |
| LD50 | HT29 | 22 nM | [1][3] |
| LD50 | HCT116 | 56 nM | [1][3] |
| LD50 | H460 | 89 nM | [1][3] |
| LD50 | A375 | 34 nM | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
PLK1 Kinase Inhibition Assay (Flash Plate Assay)
This assay quantifies the inhibitory effect of this compound on PLK1 enzymatic activity.
-
Reaction Mixture Preparation : Prepare a 30µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl, 3.3% DMSO, 8 µM ATP, 0.2µCi [γ-³³P]-ATP, 4µM peptide substrate (Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2), and 10 nM recombinant human PLK1[2–369]T210D.
-
Incubation : Add this compound or vehicle control to the reaction mixture and incubate for 2.5 hours at 30°C.
-
Termination : Stop the reaction by adding 20µL of 150 mM EDTA.
-
Detection : Transfer 25µL of the terminated reaction mixture to a 384-well streptavidin-coated Image FlashPlate and incubate at room temperature for 3 hours.
-
Washing and Reading : Wash the wells three times with 0.02% Tween-20 and measure the radioactivity on a Perkin-Elmer Viewlux.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Cell Harvesting : Harvest approximately 1-2 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing : Wash the cells once with cold PBS.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[4][13]
-
Washing : Wash the cells twice with cold PBS.
-
RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature to degrade RNA.[4][8]
-
Staining : Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate for at least 5-10 minutes at room temperature in the dark.[4][8]
-
Flow Cytometry : Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting : Collect 1-5 x 10^5 cells by centrifugation.
-
Washing : Wash the cells once with cold PBS.
-
Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry : Analyze the samples by flow cytometry within one hour of staining.
Western Blotting for Phospho-Histone H3
This protocol detects the expression of the pHisH3 biomarker.
-
Protein Extraction : Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Load 10-25 µg of total protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-Histone H3 overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in various human xenograft models.[6]
Table 3: In Vivo Models with Observed this compound Antitumor Activity
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| HT29 | Colon Cancer | 6.25, 12.5, 25, 50 mg/kg p.o. | Significant antitumor activity | [1][3] |
| HCT-116 | Colon Cancer | Not specified | Robust anti-tumor activity | [6] |
| Calu-6 | NSCLC | Not specified | Robust anti-tumor activity | [6] |
| SKOV3 | Ovarian Cancer | Not specified | Robust anti-tumor activity | [6] |
| OCI-LY10, OCI-LY19, PHTX-22L | Lymphoma | Continuous (daily) or intermittent | Significant antitumor activity | [7][8][9] |
General Xenograft Study Workflow
Conclusion
This compound is a potent and selective PLK1 inhibitor with significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines and in vivo tumor models. Its well-characterized mechanism of action and oral bioavailability make it a valuable tool for cancer research and a potential candidate for further clinical development. The experimental protocols provided in this guide offer a robust framework for investigating the biological activities of this compound and similar targeted therapies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. texaschildrens.org [texaschildrens.org]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. igbmc.fr [igbmc.fr]
The Discovery and Preclinical Development of MLN0905: A Potent and Orally Bioavailable PLK1 Inhibitor
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MLN0905, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. While extensive preclinical data for this compound is publicly available, information regarding its clinical development is notably absent, suggesting a likely early termination of its progression through clinical trials.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for the development of novel anticancer therapeutics. This compound emerged from a discovery program aimed at identifying potent and selective small-molecule inhibitors of PLK1 with favorable drug-like properties, including oral bioavailability.
Discovery and Lead Optimization
This compound was identified through a high-throughput screening of a corporate compound library, followed by a focused lead optimization effort.[1] The initial hits belonged to a benzolactam-derived chemical series. Through systematic structure-activity relationship (SAR) studies, the potency and pharmacokinetic properties of this series were improved, leading to the identification of this compound.
Mechanism of Action
This compound is a highly potent and selective ATP-competitive inhibitor of PLK1. By binding to the ATP-binding pocket of PLK1, it blocks the kinase activity of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 function leads to defects in mitotic progression, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[1] A direct cellular readout of PLK1 inhibition by this compound is the reduction of Cdc25C-T96 phosphorylation.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Metric | Value (nM) | Reference |
| PLK1 Enzymatic Assay | IC50 | 2 | [2][3] |
| Cell Mitosis Inhibition | EC50 | 9 | [2] |
| Cdc25C-T96 Phosphorylation | EC50 | 29 | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (nM) | Reference |
| HT-29 | Colon Cancer | LD50 | 22 | [2][3] |
| HCT116 | Colon Cancer | LD50 | 56 | [3] |
| H460 | Non-Small Cell Lung Cancer | LD50 | 89 | [3] |
| A375 | Melanoma | LD50 | 34 | [3] |
| Lymphoma Cells | Lymphoma | IC50 | 3 - 24 | [2][3] |
| AMO1 | Multiple Myeloma | IC50 | 54.27 | [4] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| HT-29 | Colon Cancer | 6.25 - 50 mg/kg, p.o. | Dose-dependent pharmacodynamic responses and tumor growth inhibition/regression. | [2] |
| OCI LY-19-Luc | Diffuse Large B-Cell Lymphoma | 3.12 - 6.25 mg/kg, p.o. | Significant pharmacodynamic responses and antitumor efficacy (T/C of 0.15 at 6.25 mg/kg daily). | [2] |
| OCI LY-10, PHTX-22L | Diffuse Large B-Cell Lymphoma | Not specified | Significant antitumor activity on both continuous and intermittent dosing schedules. | [5] |
| OCI LY-19 (disseminated) | Diffuse Large B-Cell Lymphoma | Not specified | Highly significant survival advantage. | [5] |
Experimental Protocols
PLK1 Enzymatic Assay (Flash Plate Assay)
The enzymatic activity of human PLK1 was assessed in a 30 µL reaction volume containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl, 3.3% DMSO, 8 µM ATP, 0.2 µCi [γ-³³P]-ATP, 4 µM peptide substrate (Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2), and 10 nM recombinant human PLK1[2–369]T210D. The reaction mixture, with or without this compound, was incubated for 2.5 hours at 30°C. The reaction was terminated by adding 20 µL of 150 mM EDTA. Subsequently, 25 µL of the stopped reaction mixture was transferred to a 384-well streptavidin-coated Image FlashPlate and incubated at room temperature for 3 hours to allow for capture of the biotinylated peptide. The amount of incorporated ³³P was then quantified to determine PLK1 activity.[2]
Cell Viability and Apoptosis Assays
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Apoptosis was quantified by Annexin V/propidium iodide staining followed by flow cytometry analysis.[4] For immunofluorescence analysis of DNA damage markers such as PHH3 and γH2A.x, cells were fixed, permeabilized, and stained with specific antibodies.[1]
In Vivo Xenograft Studies
Human tumor xenograft models were established by subcutaneously injecting cancer cells into nude or SCID mice. For disseminated models, cells were injected intravenously. This compound was administered orally (p.o.) at various doses and schedules (e.g., daily or intermittently). Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Pharmacodynamic biomarkers, such as phosphorylated histone H3 (pHisH3), were assessed in tumor tissues to confirm target engagement.[2][5]
Preclinical Efficacy and Combination Studies
This compound demonstrated broad antitumor activity in a variety of human xenograft models, including those derived from colon, non-small cell lung, ovarian, and lymphoid cancers.[5] Notably, it showed significant efficacy in models of diffuse large B-cell lymphoma (DLBCL), a common type of non-Hodgkin lymphoma.[5] In these models, this compound induced tumor stasis or regression and was well-tolerated at effective oral doses.[3]
Furthermore, preclinical studies explored the potential of this compound in combination with other anticancer agents. In DLBCL models, combining this compound with the anti-CD20 antibody rituximab resulted in a synergistic antitumor effect and a significant survival advantage.[5] In a multiple myeloma cell line, this compound demonstrated synergistic effects in decreasing cell survival and inducing apoptosis when combined with lenalidomide.[4] Additionally, this compound was shown to effectively kill gemcitabine-resistant pancreatic cancer cells.[1]
Pharmacokinetics and Safety
This compound was developed as an orally bioavailable inhibitor of PLK1. Preclinical pharmacokinetic studies demonstrated its oral absorption and distribution to tumor tissue.[5] In vivo safety assessments in animal models indicated a good safety profile at therapeutic doses.[1]
Clinical Development Status
Despite the promising preclinical data, there is a conspicuous absence of publicly available information on the clinical development of this compound. Searches of clinical trial registries and publications have not yielded any results for Phase I or subsequent clinical studies in humans. Takeda's current oncology pipeline does not feature this compound. This lack of information strongly suggests that the clinical development of this compound was likely terminated at a very early stage. The reasons for this discontinuation have not been publicly disclosed.
Conclusion
This compound is a potent, selective, and orally bioavailable PLK1 inhibitor that demonstrated significant preclinical antitumor activity across a range of cancer models, both as a single agent and in combination with other therapies. The discovery and lead optimization program successfully identified a promising clinical candidate from a benzolactam-derived series. However, the lack of any reported clinical development indicates that its progression was halted, for reasons that remain undisclosed. The extensive preclinical data available for this compound may still hold value for researchers in the field of PLK1 inhibition and anticancer drug discovery.
References
- 1. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Polo-like Kinase 1 (PLK1) in Cancer and its Therapeutic Inhibition by MLN0905
An In-depth Technical Guide for Researchers and Drug Development Professionals
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of cell division and a key player in the pathogenesis of numerous human cancers. Its frequent overexpression in tumor tissues and correlation with poor patient prognosis have established it as a high-priority target for anticancer drug development.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of PLK1 in oncology and details the mechanism and preclinical efficacy of MLN0905, a potent and selective PLK1 inhibitor.
PLK1: A Master Regulator of the Cell Cycle
PLK1 is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating multiple stages of the cell cycle, particularly mitosis.[4][5][6] Its expression and activity are tightly regulated, remaining low during interphase, gradually increasing through the S and G2 phases, and peaking during mitosis (G2/M phase).[1][7][8][9] PLK1's functions are critical for the successful execution of cell division, including:
-
Mitotic Entry: PLK1 activates the Cyclin B/Cdk1 complex, a key driver of mitotic entry, by phosphorylating and activating the phosphatase Cdc25C and promoting the degradation of the inhibitory kinase Wee1.[6][10]
-
Centrosome Maturation and Spindle Assembly: It is essential for the maturation of centrosomes and the assembly of a bipolar mitotic spindle, which is required for proper chromosome segregation.[6][8][10]
-
Chromosome Segregation and Cytokinesis: PLK1 ensures the correct attachment of microtubules to kinetochores and is involved in the final step of cell division, cytokinesis.[6][7][8]
The Oncogenic Role of PLK1 in Cancer
While essential for normal cell division, the dysregulation and overexpression of PLK1 are common features in a wide array of human cancers, including breast, lung, colon, prostate, and ovarian cancers, as well as lymphomas.[1][3][9] This aberrant expression transforms PLK1 into a potent oncogene, contributing to tumor development and progression through various mechanisms.[9][11]
-
Promotion of Proliferation and Suppression of Cell Death: Overexpressed PLK1 promotes uncontrolled cell proliferation and inhibits apoptosis and autophagy, key pathways of programmed cell death.[1][4] It can modulate the activity of Bcl-2 family proteins, which are central regulators of apoptosis.[12][13]
-
Genomic Instability: High levels of PLK1 can override critical cell-cycle checkpoints, such as the spindle assembly checkpoint, leading to defects in mitosis, improper chromosome segregation, and aneuploidy.[11][14] This induction of chromosomal instability (CIN) is a driving force for tumorigenesis.[9][11][14]
-
Tumor Invasion and Metastasis: PLK1 is implicated in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.[4][15] It can activate signaling pathways like AKT and MAPK, which are known to facilitate tumor cell invasion and metastasis.[15]
-
Therapeutic Resistance: PLK1 overexpression has been associated with resistance to both chemotherapy and radiotherapy.[1][16] Conversely, inhibiting PLK1 can re-sensitize cancer cells to these treatments.[1]
-
Prognostic Significance: High PLK1 expression levels are frequently associated with aggressive tumors, high tumor grade, lymph node metastasis, and poor overall patient prognosis across various cancer types.[1][2][12][17]
PLK1-Associated Signaling Pathways in Cancer
PLK1 exerts its oncogenic functions by interacting with and modulating numerous signaling pathways critical for cancer cell growth and survival.
A critical oncogenic axis involves PDK1, PLK1, and the MYC oncoprotein.[18] In this pathway, PDK1, a component of the PI3K signaling cascade, directly phosphorylates and activates PLK1.[18] Activated PLK1 then phosphorylates the MYC protein, leading to its stabilization and promoting cellular transformation and survival.[18] Furthermore, PLK1 activates the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1]
This compound: A Potent PLK1 Inhibitor
The central role of PLK1 in driving cancer progression makes it a compelling therapeutic target. This compound is a potent, selective, and orally active small-molecule inhibitor of PLK1.[19][20]
Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PLK1 and blocking its enzymatic activity.[21][22] This potent inhibition disrupts the downstream signaling events controlled by PLK1, ultimately leading to mitotic arrest and cancer cell death.[22]
Preclinical Efficacy: Extensive preclinical studies have demonstrated the broad anti-tumor activity of this compound across a range of cancer types.[19][23]
-
Cellular Effects: Inhibition of PLK1 by this compound leads to a potent G2/M cell cycle arrest, preventing cancer cells from dividing.[19] This mitotic arrest subsequently triggers apoptosis (programmed cell death).[19]
-
In Vivo Antitumor Activity: this compound has shown robust antitumor activity, including partial and complete tumor responses, in various human xenograft models of both solid and hematological cancers, such as colon, ovarian, non-small cell lung cancer (NSCLC), and diffuse large B-cell lymphoma (DLBCL).[23][24][25][26] Significant activity is observed with both continuous and intermittent dosing schedules.[23][26]
-
Overcoming Drug Resistance: this compound has demonstrated effectiveness in killing gemcitabine-resistant pancreatic cancer cells, highlighting its potential in treating refractory cancers.[19]
-
Combination Therapy: The combination of this compound with standard-of-care agents has shown synergistic effects. For instance, it enhances the anti-tumor response when combined with taxanes in ovarian and NSCLC models and with rituximab in DLBCL models.[23][26]
Pharmacodynamic Biomarkers: The activity of this compound in vivo can be monitored by measuring the phosphorylation of Histone H3 (pHisH3), a downstream marker of mitotic activity that is modulated by PLK1 inhibition.[23][24][25] Dose-dependent modulation of this biomarker has been confirmed in tumor tissues from xenograft models.[23][25]
Quantitative Data Summary
The potency of this compound has been quantified in various assays.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| IC₅₀ | 2 nM | PLK1 Enzymatic Assay | [20][21] |
| EC₅₀ (Mitosis) | 9 nM | Cellular Mitosis Assay | [21] |
| EC₅₀ (pCdc25C) | 29 nM | Cdc25C-T96 Phosphorylation | [21] |
| LD₅₀ (Viability) | 22 nM | HT-29 Cell Viability | [21] |
| IC₅₀ (Viability) | 3 - 24 nM | Panel of Lymphoma Cells |[21] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; LD₅₀: Half-maximal lethal dose.
Table 2: Cellular Effects of PLK1 Inhibition in Cancer Cell Lines
| Inhibitor | Cell Lines | Effect | Reference |
|---|---|---|---|
| This compound | Pancreatic Cancer (PC) | G2/M phase arrest, induced apoptosis | [19] |
| BI2536 / BI6727 | Cholangiocarcinoma (CCA) | G2/M phase arrest, increased apoptosis | [12][13] |
| BI2536 | Glioblastoma (GBM) | G2/M phase arrest, increased apoptosis, radiosensitization | [27] |
| BI2536 / GSK-461363 | Leukemia (K562) | G2/M phase arrest, induced apoptosis, caspase-3 activation | [28][29] |
| BI6727 | Colorectal Carcinoma (CRC) | Induced apoptosis via mitochondrial dysfunction |[30] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PLK1 inhibitors. Below are protocols for key experiments.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities [frontiersin.org]
- 17. Polo-like kinase 1 as a biomarker predicts the prognosis and immunotherapy of breast invasive carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ashpublications.org [ashpublications.org]
- 26. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MLN0905: A Preclinical Technical Guide to a Potent PLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical research findings for MLN0905, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). The information presented herein is curated from publicly available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Core Efficacy and Potency
This compound has demonstrated significant potency as a PLK1 inhibitor with strong anti-proliferative effects across a range of cancer cell lines. Its efficacy has been established through various in vitro and in vivo preclinical models.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Citation |
| PLK1 IC50 | 2 nM | Enzymatic Assay | [1] |
| Mitosis EC50 | 9 nM | Cellular Assay | [2] |
| Cdc25C-T96 Phosphorylation EC50 | 29 nM | Cellular Assay | [2] |
| HT-29 Viability LD50 | 22 nM | HT-29 Colon Cancer | [2] |
| Lymphoma Cell Viability IC50 | 3 – 24 nM | Various Lymphoma Lines | [2] |
| Multiple Myeloma Cell Viability IC50 | 54.27 nM | AMO1 | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Citation |
| HT-29 Xenografts | 6.25 mg/Kg - 50 mg/Kg, p.o. | Dose-dependent pharmacodynamic responses | [2] |
| OCI LY-19-Luc Xenografts | 3.12 mg/Kg – 6.25 mg/Kg, p.o. | Significant pharmacodynamic responses | [2] |
| OCI LY-19-Luc Xenografts | 6.25 mg/Kg daily for 21 days | T/C of 0.15 | [2] |
| Gemcitabine-resistant Pancreatic Cancer Xenografts | Not specified | Significant inhibition of tumor volume | [4] |
| Disseminated OCI-LY19 Xenograft | Not specified | Significant survival advantage | [5] |
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anticancer effects by inhibiting PLK1, a master regulator of mitosis.[6] PLK1 plays a crucial role in several key mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[2] By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent induction of apoptosis (programmed cell death).[4][7]
PLK1 Signaling and Mitotic Progression
The following diagram illustrates the central role of PLK1 in the G2/M transition and its inhibition by this compound.
Induction of Apoptosis
The mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the cleavage of key substrates like PARP, leading to the systematic dismantling of the cell.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cells.[4]
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, and 50 nM).[4]
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde for 20 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.[4]
-
Colony Counting: Wash the plates, allow them to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.[4]
-
Cell Treatment: Treat cells with this compound at desired concentrations (e.g., 0, 5, and 50 nM) for 24-48 hours.[4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Analysis by Flow Cytometry
This technique detects apoptotic cells using Annexin V and propidium iodide staining.
-
Cell Treatment: Treat cells with this compound as described for cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Studies
These studies assess the antitumor activity of this compound in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at specified doses and schedules (e.g., daily or intermittently).[2]
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At specified time points, tumors can be excised to analyze biomarkers of PLK1 inhibition, such as the phosphorylation of Histone H3 (pHisH3), by immunohistochemistry or western blotting.[5]
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the vehicle control group.
Experimental Workflow for In Vivo Studies
Conclusion
The preclinical data for this compound strongly support its development as a targeted anticancer agent. Its potent and selective inhibition of PLK1 translates to significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. The well-defined mechanism of action, centered on the disruption of mitosis, provides a clear rationale for its clinical investigation in tumors that are dependent on PLK1 signaling. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLK1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Pharmacodynamics of MLN0905: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of MLN0905, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). This compound has demonstrated significant antitumor activity in a range of preclinical models, positioning it as a compound of interest for cancer therapy. This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its anticancer effects by targeting PLK1, a serine/threonine kinase that plays a critical role in the regulation of mitotic progression.[1] Overexpression of PLK1 is common in various human cancers and is often associated with poor prognosis.[1] By inhibiting PLK1, this compound disrupts multiple stages of mitosis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3]
A key pharmacodynamic biomarker for this compound activity is the modulation of phosphorylated histone H3 (pHisH3).[4][5] Inhibition of PLK1 by this compound leads to a dose-dependent decrease in pHisH3 levels in tumor tissue, providing a direct readout of target engagement in vivo.[4][5]
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro potency and cellular activity of this compound across various cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic Inhibition | |||
| IC50 vs. PLK1 | 2 nM | Recombinant human PLK1 | [6][7] |
| Cellular Activity | |||
| EC50 (Mitosis Inhibition) | 9 nM | - | [6] |
| EC50 (Cdc25C-T96 Phosphorylation) | 29 nM | - | [6] |
| EC50 (Cdc25C) | 33 nM | - | [7] |
| Cell Viability (IC50/LD50) | |||
| IC50 | 3 - 24 nM | Lymphoma cells | [6][7] |
| LD50 | 22 nM | HT-29 (Colon) | [6][7] |
| LD50 | 56 nM | HCT116 (Colon) | [7] |
| LD50 | 89 nM | H460 (Lung) | [7] |
| LD50 | 34 nM | A375 (Melanoma) | [7] |
| IC50 | 54.27 nM | AMO1 (Multiple Myeloma) | [8] |
In Vivo Antitumor Efficacy
This compound has demonstrated robust antitumor activity in various human tumor xenograft models.[1] Studies have shown significant tumor growth inhibition, including partial and complete responses, in models of colon, non-small cell lung cancer (NSCLC), ovarian cancer, and lymphoma.[1] Notably, this compound is effective on both continuous (daily) and intermittent dosing schedules.[1][4] In disseminated lymphoma xenograft models, this compound treatment led to a significant survival advantage.[4]
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| HT-29 | Colon | 6.25 - 50 mg/Kg, p.o. | Dose-dependent pharmacodynamic responses | [6] |
| OCI LY-19-Luc | Lymphoma | 3.12 - 6.25 mg/Kg, p.o. | Significant pharmacodynamic responses | [6] |
| OCI LY-19-Luc | Lymphoma | 6.25 mg/Kg daily for 21 days | T/C = 0.15 | [6] |
| OCI LY-10, OCI LY-19, PHTX-22L | Diffuse Large B-cell Lymphoma | Continuous (daily) and intermittent | Significant antitumor activity | [4] |
| OCI LY-19 (disseminated) | Diffuse Large B-cell Lymphoma | - | Highly significant survival advantage | [4] |
| SKOV3, Calu-6 | Ovarian, NSCLC | In combination with Taxane | Synergistic anti-tumor response | [1] |
| OCI LY-19 (disseminated) | Diffuse Large B-cell Lymphoma | In combination with Rituximab | Synergistic antitumor effect and survival advantage | [4] |
Signaling Pathway and Cellular Consequences
The inhibition of PLK1 by this compound sets off a cascade of events within the cancer cell, primarily impacting cell cycle progression and survival.
Caption: Mechanism of action of this compound, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the pharmacodynamics of this compound.
Human PLK1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on PLK1 enzymatic activity.
Protocol:
-
A 30µL reaction mixture is prepared containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl, 3.3% DMSO, 8 µM ATP, 0.2µCi [γ-33P]-ATP, 4µM peptide substrate (Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2), and 10 nM recombinant human PLK1[2–369]T210D.[6]
-
The enzymatic reaction is initiated with or without the presence of this compound.[6]
-
The mixture is incubated for 2.5 hours at 30℃.[6]
-
The reaction is terminated by adding 20µL of 150 mM EDTA.[6]
-
25µL of the stopped reaction mixture is transferred to a 384-well streptavidin-coated Image FlashPlate.[6]
-
The plate is incubated at room temperature for 3 hours to allow for capture of the biotinylated peptide.[6]
-
The amount of incorporated radiolabeled phosphate is then measured to determine PLK1 activity.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Protocol:
-
Cancer cell lines (e.g., AMO1 human multiple myeloma cells) are seeded in 96-well plates.[8]
-
Cells are treated with various concentrations of this compound, a control compound (e.g., lenalidomide), or a combination of both.[8]
-
Following a specified incubation period (e.g., 24, 48, or 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3]
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with this compound.
Protocol:
-
Cells are treated with this compound at various concentrations and for different durations.[2][8]
-
After treatment, both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.[8]
-
The cells are incubated in the dark.
-
The stained cells are analyzed by flow cytometry. The distribution of cells into viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) populations is quantified.[8]
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to measure changes in the mRNA levels of genes involved in apoptosis and the cell cycle following treatment with this compound.
Protocol:
-
Cancer cells are treated with this compound.[8]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for target genes (e.g., BCL2, p21, PUMA) and a reference gene (e.g., GAPDH).[8]
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo studies of this compound.
Caption: A typical workflow for the in vitro evaluation of this compound.
Caption: A generalized workflow for in vivo studies of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MLN0905 In Vitro Assay Protocols for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in various cancer cell lines.
Introduction
This compound is a small molecule inhibitor that targets PLK1, a key regulator of mitosis.[1] Overexpression of PLK1 is common in many human tumors and is often associated with poor prognosis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] These protocols detail methods to evaluate the cytotoxic and anti-proliferative effects of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of PLK1.[1] PLK1 plays a crucial role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 by this compound leads to a cascade of events, including the arrest of cells in the G2/M phase of the cell cycle and the induction of apoptosis.[2] A key pharmacodynamic biomarker of this compound activity is the modulation of phosphorylated histone H3 (pHisH3).[3]
Signaling Pathway of PLK1 Inhibition by this compound
Caption: PLK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various cancer cell lines.
Table 1: IC50 and LD50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value (nM) | Reference |
| HT-29 | Colorectal Cancer | Viability (LD50) | 22 | [1] |
| HCT116 | Colorectal Cancer | Viability (LD50) | 56 | [4] |
| H460 | Lung Cancer | Viability (LD50) | 89 | [4] |
| A375 | Melanoma | Viability (LD50) | 34 | [4] |
| Lymphoma Panel | Lymphoma | Viability (IC50) | 3 - 24 | [1] |
| AMO1 | Multiple Myeloma | Viability (IC50) | 54.27 | [5] |
Table 2: Enzymatic Inhibition of PLK1 by this compound
| Target | Assay | Value (nM) | Reference |
| PLK1 | Kinase Assay (IC50) | 2 | [1] |
| Cdc25C-T96 Phosphorylation | Cellular Assay (EC50) | 29 | [1] |
| Mitosis | Cellular Assay (EC50) | 9 | [1] |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability.
Materials:
-
Cancer cell lines (e.g., BxPC-3, CFPAC, BxPC-GEM20)[2]
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 1 nM to 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LD50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines (e.g., BxPC-3, CFPAC, BxPC-GEM20)[2]
-
6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde
-
Crystal violet solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, and 50 nM) for 24-48 hours.[2]
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.[2]
-
Wash the colonies with PBS, fix with 4% paraformaldehyde for 20 minutes, and stain with crystal violet solution for 20 minutes.[2]
-
Wash the plates with water, air dry, and count the number of colonies.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[2]
-
Treat the cells with this compound at desired concentrations (e.g., 0, 5, and 50 nM) for 48 hours.[2]
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., BxPC-3, BxPC-GEM20, CFPAC-1)[2]
-
6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[2]
-
Treat the cells with this compound at various concentrations (e.g., 0, 5, and 50 nM) for 48 hours.[2]
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Relationship for Assay Selection
Caption: Decision tree for selecting appropriate in vitro assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining MLN0905 IC50 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1][2] Overexpression of PLK1 has been observed in a wide range of human cancers and is often associated with poor prognosis.[2][3] this compound exerts its anti-cancer effects by inducing mitotic arrest, leading to apoptosis in tumor cells.[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a standard cell viability assay.
Data Presentation
The following table summarizes the reported IC50 values of this compound in a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT29 | Colon Cancer | 22 | [4] |
| HCT116 | Colon Cancer | 56 | [4] |
| H460 | Non-Small Cell Lung Cancer | 89 | [4] |
| A375 | Melanoma | 34 | [4] |
| AMO1 | Multiple Myeloma | 54.27 | [5] |
| Various Lymphoma Cell Lines | Lymphoma | 3 - 24 | [4] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the determination of the IC50 value of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[8]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). It is advisable to perform a wide range of concentrations in the initial experiment and then narrow the range in subsequent experiments.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.[9][10]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits PLK1, leading to mitotic arrest, DNA damage, and apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
References
- 1. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MLN0905 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of MLN0905, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in preclinical xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.
Introduction
This compound is a small-molecule inhibitor of PLK1, a key regulator of mitotic progression.[1][2][3] Overexpression of PLK1 has been linked to poor prognosis in various cancers, making it an attractive target for cancer therapy.[4] this compound has demonstrated robust antitumor activity in a variety of solid and hematological human xenograft models, including those for diffuse large B-cell lymphoma (DLBCL), colon, non-small cell lung cancer (NSCLC), and ovarian cancer.[1][4] This document outlines the treatment protocols, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the serine/threonine kinase activity of PLK1.[2][3] PLK1 plays a crucial role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5] A key pharmacodynamic biomarker for this compound activity is the modulation of phosphorylated histone H3 (pHisH3), a downstream target of the PLK1 signaling pathway.[1]
PLK1 Signaling Pathway
The following diagram illustrates the central role of PLK1 in cell cycle progression and the point of intervention for this compound.
Caption: this compound inhibits PLK1, a key regulator of mitosis.
Quantitative Data Summary
The following tables summarize the dosing regimens and outcomes from various preclinical xenograft studies with this compound.
Table 1: this compound Dosing and Efficacy in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosage (mg/kg) | Dosing Schedule | Administration Route | Observed Outcome | Reference |
| HT-29 | Colon Cancer | Nude Mice | 6.25, 12.5, 25, 50 | Daily or 3x/week | Oral (p.o.) | Dose-dependent antitumor activity, tumor stasis, or regression.[2][4] | [2][4] |
| OCI LY-10 | Diffuse Large B-cell Lymphoma | Mice | Not Specified | Daily and intermittent | Not Specified | Significant antitumor activity.[1] | [1] |
| OCI LY-19 | Diffuse Large B-cell Lymphoma | Mice | Not Specified | Daily and intermittent | Not Specified | Significant antitumor activity and survival advantage.[1] | [1] |
| PHTX-22L | Primary Lymphoma | Mice | Not Specified | Daily and intermittent | Not Specified | Significant antitumor activity.[1] | [1] |
| OCI-LY19-Luc | Diffuse Large B-cell Lymphoma | SCID Mice | 3.12 - 6.25 | Daily for 21 days | Oral (p.o.) | Significant pharmacodynamic responses and antitumor efficacy (T/C of 0.15 at 6.25 mg/kg).[2] | [2] |
| BxPC-GEM20 | Gemcitabine-Resistant Pancreatic Cancer | BALB/c-nude Mice | 7.5 | Daily | Tail Vein Injection | Effective inhibition of tumor growth.[6] | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study involving this compound.
Experimental Workflow
Caption: A typical workflow for an this compound xenograft study.
Detailed Methodologies
1. Cell Culture and Xenograft Establishment
-
Cell Lines: Use appropriate human cancer cell lines (e.g., HT-29 for colon cancer, OCI-LY19 for DLBCL).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Xenograft Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile solution (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
2. Animal Husbandry and Monitoring
-
Housing: House animals in a pathogen-free environment with access to food and water ad libitum.
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure them 2-3 times per week using a digital caliper.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor body weight and general health of the animals throughout the study.
-
3. This compound Administration
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound for oral administration by dissolving it in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For intravenous administration, formulate as required.
-
Dosing: Administer this compound according to the desired schedule and dosage (see Table 1 for examples). The control group should receive the vehicle only.
4. Pharmacodynamic Analysis: Immunohistochemistry for Phosphorylated Histone H3 (pHisH3)
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene and embed in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
-
Immunostaining Protocol:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for phosphorylated histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
-
Analysis: Quantify the percentage of pHisH3-positive cells in the tumor sections to assess the pharmacodynamic effect of this compound.
5. Data Analysis
-
Analyze tumor growth inhibition by comparing the tumor volumes of the treated groups to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Evaluate toxicity by monitoring changes in body weight and any adverse clinical signs.
Conclusion
This compound has shown significant preclinical antitumor activity across a range of xenograft models. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this PLK1 inhibitor. Careful consideration of the experimental design, including the choice of cell line, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimal MLN0905 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Inhibition of PLK1 by this compound disrupts critical cell cycle processes, leading to mitotic arrest, and subsequent apoptosis in cancer cells. This makes this compound a compound of significant interest in oncology research and drug development. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in various cancer cell lines. The protocols detailed below are designed to assess its cytotoxic effects, impact on cell cycle progression, and mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting PLK1.[1] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, this compound induces a cascade of events including:
-
G2/M Phase Arrest: Treated cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
-
DNA Damage: this compound treatment leads to an increase in markers of DNA damage, such as phosphorylated histone H2A.X (γH2A.x) and phosphorylated histone H3 (PHH3).[1]
-
Modulation of Downstream Effectors: Inhibition of PLK1 by this compound affects the phosphorylation status of downstream targets, including a decrease in phosphorylated CDK1 and an upregulation of p53.[1]
Quantitative Data Summary
The optimal concentration of this compound is cell-line dependent. The following tables summarize reported IC50 (inhibitory concentration 50%) and LD50 (lethal dose 50%) values, as well as effective concentrations used in various studies.
Table 1: IC50 and LD50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| HT-29 | Colon Carcinoma | LD50 | 22 | [2] |
| HCT116 | Colorectal Carcinoma | LD50 | 56 | [2] |
| H460 | Large Cell Lung Cancer | LD50 | 89 | [2] |
| A375 | Malignant Melanoma | LD50 | 34 | [2] |
| Lymphoma Cell Lines | Lymphoma | IC50 | 3 - 24 | [2] |
| AMO1 | Multiple Myeloma | IC50 | 54.27 |
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Cell Line | Cancer Type | Concentration (nM) | Observed Effect | Reference |
| BxPC-3, BxPC-GEM20, CFPAC-1 | Pancreatic Cancer | 5, 50 | Inhibition of cell proliferation, induction of G2/M arrest and apoptosis. | [1] |
| HT-29 | Colon Carcinoma | 125 | Strong mitotic arrest and monopolar spindle formation. | [2] |
| AMO1 | Multiple Myeloma | 50 | Synergistic increase in apoptosis when combined with 40 µM lenalidomide. |
Signaling Pathway Diagram
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Workflow Diagram
Caption: General workflow for determining the optimal this compound concentration.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[1] Treat the cells with various concentrations of this compound (e.g., 0, 5, 50 nM) for 48 hours.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.[1]
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution and incubate for 30 minutes at 37°C in the dark.[1]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
This protocol is for validating the mechanism of action of this compound by observing changes in protein expression and phosphorylation.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., PLK1, p-PLK1, PHH3, γH2A.x, p53, p-CDK1, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
This compound
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
4% Paraformaldehyde
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to adhere, then treat with low concentrations of this compound (e.g., 0, 5, 50 nM).[1]
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium as needed.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 20 minutes, and then stain with crystal violet solution for 20 minutes.[1]
-
Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment group relative to the control.
References
MLN0905 solubility and preparation for experiments
Application Notes and Protocols for MLN0905
Introduction
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3][4] PLK1 is a key regulator of multiple stages of mitosis, and its inhibition by this compound leads to mitotic arrest and subsequent apoptosis in cancer cells.[2][5][6] These application notes provide detailed protocols for the solubilization of this compound and its application in common preclinical cancer research experiments.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 486.56 g/mol |
| Formula | C₂₄H₂₅F₃N₆S |
| Appearance | Off-white to yellow solid powder |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[1] |
Solubility and Stock Solution Preparation
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (61.66 mM)[1][2]. Other sources report up to 49 mg/mL (100.7 mM)[7] and 97 mg/mL (199.35 mM)[7]. | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][7] |
| Water | Insoluble[4][7] | - |
| Ethanol | Insoluble[7] | - |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 205.52 µL of DMSO to make a 10 mM stock solution.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: To aid dissolution, gently warm the solution to 37°C and vortex or sonicate for a few minutes until the solid is completely dissolved.[6][8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C for up to one year or at -80°C for up to two years.[1]
Experimental Protocols
In Vitro Experimentation
For most cell-based assays, the DMSO stock solution is diluted with cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.[9]
Workflow for In Vitro Cell-Based Assays
Caption: General workflow for in vitro experiments using this compound.
1. Cell Viability and Proliferation Assay (MTT-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) or lethal dose (LD₅₀) of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Typical concentrations for IC₅₀ determination range from low nanomolar to micromolar. Add the diluted compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value. This compound has shown IC₅₀ values in the range of 3-24 nM in lymphoma cell lines and an LD₅₀ of 22 nM in HT-29 cells.[1][7]
2. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells in 6-well plates, allow them to attach, and then treat with desired concentrations of this compound (e.g., 0, 5, and 50 nM) for 48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.
-
Staining: Wash the cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[5] Incubate in the dark for 30 minutes at 37°C.[5]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. This compound treatment is expected to cause an accumulation of cells in the G2/M phase.[5]
In Vivo Experimentation
For in vivo studies, this compound is typically administered orally (p.o.). Proper formulation is critical for bioavailability.
Workflow for In Vivo Xenograft Studies
Caption: General workflow for in vivo xenograft experiments.
1. Preparation of Oral Formulation
The following table summarizes common formulations for in vivo oral administration.
| Formulation Components | Final Concentration of Components | Solubility | Reference |
| 5% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies based on stock | ≥ 2.5 mg/mL (Clear Solution) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Varies based on stock | ≥ 2.5 mg/mL (Clear Solution) | [1][2] |
| 10% DMSO, 90% Corn Oil | Varies based on stock | ≥ 2.5 mg/mL (Clear Solution) | [1][2] |
| Carboxymethylcellulose sodium (CMC-Na) solution | Varies based on desired dose | Homogeneous Suspension | [7] |
Protocol for Formulation 1 (PEG300/Tween-80/Saline):
-
Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[1]
-
Add 450 µL of saline to reach the final volume of 1 mL.[1] This formulation should be used immediately for optimal results.[7]
2. Xenograft Tumor Model Protocol
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10⁶ HT-29 cells) into the flank of immunodeficient mice.[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound orally at doses ranging from 6.25 mg/kg to 50 mg/kg, either daily or on an intermittent schedule.[1][7]
-
Monitoring: Measure tumor volume with calipers regularly and monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze biomarkers of PLK1 inhibition, such as the level of phosphorylated Histone H3 (pHisH3), a key downstream marker.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting PLK1, a serine/threonine kinase that plays a critical role in the G2/M transition and mitosis. Inhibition of PLK1 disrupts several mitotic processes, leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound Action
Caption: this compound inhibits PLK1, blocking mitotic progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MLN0905 in Diffuse Large B-cell Lymphoma (DLBCL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, with a significant portion of patients experiencing refractory or relapsed disease following standard chemoimmunotherapy.[1][2] This necessitates the exploration of novel therapeutic agents targeting key cellular pathways involved in DLBCL pathogenesis. One such target is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in mitotic progression. MLN0905 is a potent and selective small-molecule inhibitor of PLK1 that has demonstrated significant antitumor activity in preclinical models of DLBCL.[1][3] These application notes provide a comprehensive overview of the use of this compound in DLBCL research, including its mechanism of action, preclinical data, and detailed protocols for in vitro and in vivo experimentation.
Mechanism of Action of this compound
This compound exerts its anticancer effects by inhibiting the enzymatic activity of PLK1.[4][5] PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest, the formation of monopolar spindles, and ultimately, apoptosis in cancer cells. A key pharmacodynamic biomarker of this compound activity is the reduction of phosphorylated histone H3 (pHisH3), a downstream target of the PLK1 signaling pathway.[1][2]
Caption: Mechanism of action of this compound in cancer cells.
Application in Diffuse Large B-cell Lymphoma (DLBCL) Models
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in a range of DLBCL cell lines.[1]
In Vitro Activity
This compound inhibits the viability of various DLBCL cell lines with high potency, as summarized in the table below.
| Cell Line | Subtype | IC50 (nmol/L) |
| OCI-Ly10 | GCB | 3 |
| OCI-Ly19 | ABC | 24 |
| PHTX-22L | Not Specified | Not Specified |
| Other Lymphoma Lines | Various | 3 - 24 |
| Data sourced from multiple preclinical studies.[5] |
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in subcutaneous and disseminated DLBCL xenograft models.[1]
| Xenograft Model | Treatment Schedule | Outcome |
| OCI-Ly10 (subcutaneous) | Daily and intermittent dosing | Significant antitumor activity |
| OCI-Ly19 (subcutaneous) | Daily and intermittent dosing | Significant antitumor activity |
| PHTX-22L (subcutaneous) | Daily and intermittent dosing | Significant antitumor activity |
| OCI-Ly19 (disseminated) | Daily dosing | Significant survival advantage |
| OCI-Ly19 (disseminated) | Combination with Rituximab | Synergistic antitumor effect and survival advantage |
| Data from in vivo studies in mice.[1] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in DLBCL models.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly10, OCI-Ly19)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. ch.promega.com [ch.promega.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Application Notes and Protocols: MLN0905 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MLN0905, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in preclinical pancreatic cancer research. The following sections detail the molecular mechanism, protocols for key experiments, and a summary of its anti-tumor activity, with a focus on gemcitabine-resistant pancreatic cancer models.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options, often compounded by resistance to standard chemotherapies like gemcitabine. Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. Its overexpression is frequently observed in pancreatic cancer and is associated with poor prognosis. This compound is a small molecule inhibitor of PLK1 that has demonstrated significant anti-tumor activity in various cancer models. This document outlines its application in pancreatic cancer research, providing detailed protocols and data for its use as a single agent.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically targeting and inhibiting the kinase activity of PLK1.[1] This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in pancreatic cancer cells.[1][2] A key mechanistic hallmark of this compound activity is the dose-dependent decrease in the phosphorylation of PLK1 (pPLK1).[2] Downstream effects of PLK1 inhibition by this compound include the upregulation of DNA damage markers such as phospho-histone H3 (PHH3) and γH2A.x, indicating an accumulation of DNA damage and mitotic catastrophe.[2][3]
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
While specific IC50 values for this compound in pancreatic cancer cell lines are not explicitly detailed in the reviewed literature, studies consistently report its high potency and effectiveness at low nanomolar concentrations.[2]
| Cell Line | Type | This compound Activity | Reference |
| BxPC-3 | Human Pancreatic Adenocarcinoma | Effective at low nM concentrations, induces cytotoxic effects.[2] | [2] |
| BxPC-GEM20 | Gemcitabine-Resistant BxPC-3 | Effective at low nM concentrations, overcomes gemcitabine resistance.[2] | [2] |
| CFPAC-1 | Human Pancreatic Adenocarcinoma (CFTR mutant) | Effective at low nM concentrations, induces cytotoxic effects.[2] | [2] |
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line Used | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | BxPC-GEM20 (subcutaneous xenograft) | 7.5 mg/kg this compound, once daily via tail vein injection.[1] | Significantly inhibited tumor volume compared to vehicle control.[1][2] | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound on pancreatic cancer cell lines.[2]
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, BxPC-GEM20, CFPAC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of pancreatic cancer cells.[2]
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, and 50 nM).[2]
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Western Blot Analysis for PLK1 Inhibition
This protocol is for detecting changes in the phosphorylation of PLK1 and downstream markers following this compound treatment.[2]
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pPLK1, anti-PLK1, anti-PHH3, anti-γH2A.x, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate pancreatic cancer cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Pancreatic Cancer Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of gemcitabine-resistant pancreatic cancer.[1]
Materials:
-
BALB/c nude mice (5-6 weeks old)
-
BxPC-GEM20 cells
-
Matrigel (optional, for cell suspension)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 2-5 x 10^6 BxPC-GEM20 cells in a suitable buffer (e.g., PBS or a mix with Matrigel) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 7.5 mg/kg once daily via tail vein injection.[1] The control group receives an equivalent volume of the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki67 and CD31).
Visualizations
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: Workflow for assessing this compound efficacy in a mouse model.
Caption: The logical progression from PLK1's role to this compound's effect.
References
Application Notes and Protocols for Flow Cytometry Analysis Following MLN0905 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] Inhibition of PLK1 by this compound leads to mitotic arrest and subsequent apoptosis in a variety of cancer cell lines, making it a promising therapeutic agent.[1][2][3] Flow cytometry is an indispensable tool for elucidating the cellular response to this compound treatment, enabling precise quantification of its effects on the cell cycle and apoptosis.
These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry. The subsequent sections will cover the mechanism of action of this compound, experimental workflows, detailed protocols for cell cycle and apoptosis analysis, and data presentation guidelines.
Mechanism of Action of this compound
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] this compound, by inhibiting PLK1, disrupts these processes, leading to a prolonged mitotic arrest, typically at the G2/M phase of the cell cycle.[6] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key pharmacodynamic biomarker of PLK1 inhibition is the modulation of phosphorylated histone H3 (pHisH3).[3]
Caption: Mechanism of this compound action.
Experimental Workflow
A typical experimental workflow for analyzing the effects of this compound using flow cytometry involves cell culture, treatment with this compound, cell harvesting, staining with fluorescent dyes, and subsequent analysis on a flow cytometer.
Caption: Experimental workflow for flow cytometry analysis.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Cell Cycle Distribution Analysis
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | 0 | 55.2 ± 3.1 | 25.6 ± 2.5 | 18.1 ± 1.9 | 1.1 ± 0.3 |
| This compound | 10 | 48.7 ± 2.8 | 15.3 ± 1.8 | 34.9 ± 3.5 | 1.1 ± 0.4 |
| This compound | 50 | 20.1 ± 1.9 | 5.2 ± 0.9 | 70.5 ± 4.2 | 4.2 ± 0.8 |
| This compound | 100 | 10.5 ± 1.5 | 2.1 ± 0.5 | 75.3 ± 5.1 | 12.1 ± 1.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.3 ± 2.1 | 2.5 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| This compound | 10 | 88.1 ± 3.5 | 7.8 ± 1.2 | 2.1 ± 0.4 | 2.0 ± 0.5 |
| This compound | 50 | 55.4 ± 4.2 | 25.3 ± 2.8 | 15.2 ± 1.9 | 4.1 ± 0.9 |
| This compound | 100 | 30.2 ± 3.9 | 40.1 ± 3.5 | 25.6 ± 2.7 | 4.1 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing cell cycle distribution following this compound treatment by staining DNA with propidium iodide.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for 24-72 hours.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol enables the differentiation between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of PI by cells with compromised membranes.[7][8]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating cells) and adherent cells (detached with trypsin-EDTA).
-
Combine the cell populations and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation settings for the fluorochromes used.
-
Analyze the dot plot of Annexin V versus PI fluorescence to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Collect at least 10,000 events per sample.
-
Caption: Quadrant analysis for apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Probing PLK1 Inhibition by MLN0905: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for utilizing Western blotting to analyze the inhibition of Polo-like kinase 1 (PLK1) by the small molecule inhibitor MLN0905. The following sections detail the necessary reagents, step-by-step experimental procedures, and expected outcomes, including quantitative data representation and signaling pathway diagrams.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in various human cancers, making it a significant target for anti-cancer drug development.[1] this compound is a potent and selective inhibitor of PLK1, demonstrating anti-proliferative effects in a range of cancer cell lines by inducing mitotic arrest and apoptosis.[2][3] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by detecting changes in the expression and phosphorylation status of PLK1 and its downstream targets.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the components used in this protocol.
| Reagent | Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 10-100 nM (for cell treatment) | MedchemExpress | HY-13233 |
| Anti-PLK1 (total) | 1:1000 - 1:8000 | Proteintech | 10305-1-AP[4] |
| Anti-p-PLK1 (Thr210) | 1:1000 | Abcam | ab155095[5] |
| Anti-pHH3 (Ser10) | Varies by manufacturer | Cell Signaling Technology | 9701 |
| Anti-γH2A.X (Ser139) | Varies by manufacturer | Cell Signaling Technology | 9718 |
| Anti-β-Actin | 1:1000 - 1:5000 | Proteintech | 66009-1-Ig |
| HRP-conjugated secondary antibody | 1:2000 - 1:10000 | Cell Signaling Technology | Varies |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess PLK1 inhibition by this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new, clean tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-PLK1, anti-p-PLK1, anti-pHH3, anti-γH2A.X, and anti-β-Actin as a loading control) at the recommended dilutions overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-Actin).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PLK1 signaling pathway and the experimental workflow for this protocol.
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLK1 Inhibition Down-regulates Polycomb Group Protein BMI1 via Modulation of the miR-200c/141 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PLK1 (phospho T210) antibody [EPNCIR167] (ab155095) | Abcam [abcam.com]
Administration of MLN0905 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MLN0905, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various mouse models of cancer. The protocols outlined below are intended to serve as a guide for preclinical studies evaluating the efficacy and pharmacodynamics of this compound.
Introduction to this compound
This compound is a small-molecule inhibitor of PLK1, a key regulator of mitosis.[1] By inhibiting PLK1, this compound disrupts cell division, leading to mitotic arrest and apoptosis in cancer cells.[2] It has demonstrated significant antitumor activity in a range of human tumor cell lines and in vivo xenograft models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic cancer.[3][4] The primary route of administration in these preclinical studies has been oral, highlighting its potential as an orally bioavailable therapeutic agent.[5]
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy and dosing regimens of this compound in various mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage Range | Dosing Schedule | Outcome |
| HT-29 (colorectal) | Nude | Oral (p.o.) | 6.25 - 50 mg/kg | Not specified | Dose-dependent pharmacodynamic responses[6] |
| OCI LY-19-Luc (lymphoma) | SCID | Oral (p.o.) | 3.12 - 6.25 mg/kg | Daily for 21 days | Significant pharmacodynamic responses and antitumor efficacy[6] |
| OCI LY-10, OCI LY-19, PHTX-22L (DLBCL) | Not specified | Oral (p.o.) | Not specified | Continuous (daily) and intermittent | Significant antitumor activity[3][7] |
| BxPC-GEM20 (gemcitabine-resistant pancreatic cancer) | BALB/c-nude | Intravenous (tail vein) | 7.5 mg/kg | Once daily | Inhibition of tumor growth[4] |
Table 2: In Vitro Potency of this compound
| Assay | Target/Cell Line | IC50/EC50/LD50 |
| PLK1 Inhibition | PLK1 enzyme | IC50: 2 nM[5] |
| Mitosis Inhibition | Not specified | EC50: 9 nM[6] |
| Cdc25C-T96 Phosphorylation | Not specified | EC50: 29 nM[6] |
| Cell Viability | HT-29 | LD50: 22 nM[6] |
| Cell Viability | Lymphoma cell panel | IC50: 3 - 24 nM[6] |
Signaling Pathway
This compound exerts its anticancer effects by inhibiting Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that regulates multiple stages of mitosis. The diagram below illustrates the key role of PLK1 in cell cycle progression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
MLN0905 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results. This guide offers troubleshooting advice and detailed protocols to address potential issues arising from off-target interactions in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: The primary target of this compound is Polo-like kinase 1 (PLK1), a key regulator of mitosis. It is a highly potent inhibitor with a reported IC50 value of 2 nM.[1]
Q2: Is this compound completely selective for PLK1?
A2: No. While this compound is highly potent against PLK1, it has been shown to have off-target activity against other kinases. A screening against a panel of 359 kinases revealed some off-target interactions.[2] It also exhibits activity against the phosphatase Cdc25C with an EC50 of 33 nM.[1]
Q3: I am observing unexpected phenotypes or assay results when using this compound. Could off-target effects be the cause?
A3: Yes, unexpected results could be due to the inhibition of kinases other than PLK1. It is crucial to consider the possibility of off-target effects, especially when working at higher concentrations of the inhibitor. Refer to the kinase selectivity data provided in this guide to identify potential off-target kinases that might be relevant to your experimental system.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Whenever possible, use a secondary, structurally distinct PLK1 inhibitor as a control to confirm that the observed phenotype is due to PLK1 inhibition.
-
If you suspect a specific off-target is being engaged, you can try to rescue the phenotype by overexpressing the off-target kinase or activating its downstream pathway.
Quantitative Data: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target, PLK1, and known off-targets. This data is crucial for assessing the potential for off-target effects in your experiments.
| Target | Assay Type | IC50 / EC50 (nM) |
| PLK1 | Biochemical | 2 [1] |
| Cdc25C | Cellular | 33[1] |
Note: A comprehensive screen of this compound against 359 kinases has been performed, and while it is reported to have "reasonable selectivity," the full quantitative data for all tested kinases is not publicly available. The data presented here represents the most relevant and publicly accessible information.
Experimental Protocols
Accurate assessment of kinase inhibition requires robust and well-characterized assays. Below are detailed methodologies for common biochemical kinase assays that can be used to study the effects of this compound.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates suitable for luminescence measurements
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, substrate, and buffer in each well of the plate.
-
Add this compound at various concentrations to the appropriate wells. Include a no-inhibitor control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate time for your kinase.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a TR-FRET based assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
LanthaScreen™ Certified Antibody (e.g., anti-GST) labeled with a Europium (Eu) chelate
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
This compound or other test compounds
-
TR-FRET compatible multi-well plates
Procedure:
-
Assay Setup:
-
Add the kinase, Eu-labeled antibody, and test compound (e.g., this compound) to the wells of the assay plate.
-
Incubate briefly to allow for inhibitor binding.
-
-
Tracer Addition:
-
Add the fluorescently labeled tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).
-
The TR-FRET ratio (665 nm / 615 nm) will decrease as the inhibitor displaces the tracer from the kinase active site.
-
Protocol 3: Z'-LYTE™ Kinase Assay
This assay uses a FRET-based peptide substrate that is cleaved by a protease only when it is not phosphorylated by the kinase.
Materials:
-
Kinase of interest
-
Z'-LYTE™ Peptide Substrate (specific for the kinase)
-
ATP
-
This compound or other test compounds
-
Z'-LYTE™ Development Reagent
-
FRET-compatible multi-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the assay plate, including the kinase, Z'-LYTE™ peptide substrate, and test compound (e.g., this compound).
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time at the appropriate temperature.
-
-
Development Reaction:
-
Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a protease that will cleave the non-phosphorylated peptide substrate.
-
Incubate at room temperature to allow for cleavage.
-
-
Data Acquisition:
-
Measure the fluorescence at the two emission wavelengths of the FRET pair.
-
The FRET ratio will be high in the presence of active kinase (phosphorylated, uncleaved peptide) and low in the presence of an effective inhibitor (non-phosphorylated, cleaved peptide).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. Assay variability. 2. Differences in ATP concentration between assays. 3. Off-target effects at higher inhibitor concentrations. | 1. Ensure consistent experimental conditions (temperature, incubation times, reagent concentrations). 2. Determine the Km of ATP for your kinase and run assays at or near this concentration. IC50 values for ATP-competitive inhibitors are sensitive to ATP concentration. 3. Perform a full dose-response curve and carefully analyze the shape. Biphasic curves may indicate off-target effects. |
| Unexpected cell death or phenotype at high this compound concentrations | Inhibition of off-target kinases crucial for cell viability or the observed pathway. | 1. Consult the known off-target profile of this compound. 2. Lower the concentration of this compound to a range where it is more selective for PLK1. 3. Use a structurally different PLK1 inhibitor to confirm the phenotype is PLK1-specific. |
| No inhibition observed in a cellular assay despite biochemical potency | 1. Poor cell permeability of this compound. 2. High intracellular ATP concentration outcompeting the inhibitor. 3. The cellular phenotype is not solely dependent on the targeted kinase. | 1. While this compound is known to be orally bioavailable, specific cell lines may have different permeability characteristics. Consider using a positive control inhibitor with known cell permeability. 2. Cellular assays are more challenging for ATP-competitive inhibitors. Ensure your readout is sensitive enough to detect partial inhibition. 3. The signaling pathway in your cellular model may have redundant or compensatory mechanisms. |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in kinase research.
Caption: Simplified signaling pathway of PLK1 at the G2/M transition and the point of inhibition by this compound.
Caption: Workflow for troubleshooting unexpected results and investigating potential off-target effects of this compound.
References
troubleshooting MLN0905 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aqueous insolubility of MLN0905.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. It is known to be soluble in dimethyl sulfoxide (DMSO) and 0.1N hydrochloric acid (HCl)[1]. Conversely, it is considered insoluble in water and ethanol[2].
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do to prevent this?
Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds initially dissolved in a high-concentration organic solvent. To mitigate this, it is recommended to first perform serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration before adding it to the aqueous medium. This gradual dilution helps to avoid a sudden solvent shift that can cause the compound to crash out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at or below 0.1% to minimize solvent-induced effects. Always include a vehicle control (DMSO alone) in your experiments.
Q3: What are some recommended formulations to improve the in vivo solubility of this compound?
For in vivo studies, several formulation strategies using co-solvents and excipients have been developed to enhance the solubility of this compound. These formulations typically involve a combination of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline, or employ solubilizing agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD). These formulations can achieve a concentration of at least 2.5 mg/mL[3].
Q4: Can I use advanced formulation techniques to improve the solubility of this compound?
Yes, advanced formulation strategies such as creating amorphous solid dispersions (ASDs) or nanoparticle formulations can significantly improve the solubility and bioavailability of poorly soluble drugs like this compound[4][5][6]. ASDs involve dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form[7]. Nanoparticle formulations increase the surface area of the drug, leading to a faster dissolution rate[8].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | [3] |
| 0.1N Hydrochloric Acid (HCl) | Soluble | [1] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Achievable Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Objective: To prepare a clear, soluble working solution of this compound in an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight: 486.56 g/mol )[9].
-
Weigh the this compound powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This high-concentration stock solution can be stored at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
It is recommended to perform a serial dilution of the DMSO stock solution in DMSO first to create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
In a separate tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While vortexing the aqueous solution, add the required volume of the intermediate DMSO dilution dropwise to achieve the final desired concentration (e.g., for a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL to 990 µL of medium).
-
Continue vortexing for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the final DMSO percentage (while keeping it non-toxic to your cells).
-
Protocol 2: In Vivo Formulation using Co-solvents
Objective: To prepare a clear solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a 1 mL working solution of ≥ 2.5 mg/mL): [3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous. If precipitation is observed, gentle warming or sonication can be used to aid dissolution[3].
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified PLK1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Overcoming MLN0905 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Polo-like kinase 1 (PLK1) inhibitor, MLN0905, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[4][5]
Q2: My cancer cell line shows high expression of PLK1 but is not responding to this compound. What are the possible reasons?
While high PLK1 expression is often associated with sensitivity to PLK1 inhibitors, intrinsic resistance can occur. Potential mechanisms include:
-
Pre-existing mutations in the PLK1 gene: Although rare, mutations in the drug-binding site of PLK1 could prevent this compound from effectively inhibiting the kinase.
-
Activation of bypass signaling pathways: Cancer cells can develop alternative signaling pathways to circumvent their reliance on PLK1 for proliferation and survival.
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: My cancer cell line initially responded to this compound, but now it has developed resistance. What are the likely mechanisms of this acquired resistance?
Acquired resistance to PLK1 inhibitors can develop through several mechanisms:
-
Upregulation of PLK1 expression: Cells may compensate for the inhibitory effect of this compound by increasing the total amount of PLK1 protein.
-
Mutations in the PLK1 kinase domain: Similar to intrinsic resistance, mutations can arise under selective pressure that reduce the binding affinity of this compound.
-
Activation of compensatory signaling pathways: Chronic exposure to this compound can lead to the upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK pathways, rendering the cells less dependent on PLK1.
-
Epithelial-to-mesenchymal transition (EMT): Induction of an EMT phenotype has been linked to resistance to various cancer therapies, including PLK1 inhibitors.
Q4: Can this compound be used to treat cancer cell lines that are resistant to other chemotherapy agents?
Yes, this compound has shown efficacy in cancer cell lines resistant to other drugs. For example, it has been demonstrated to effectively kill gemcitabine-resistant pancreatic cancer cells.[4][5][6] This is often because the mechanism of resistance to the primary drug (e.g., impaired drug uptake or metabolism) does not affect the activity of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and potentially overcoming this compound resistance in your cancer cell line experiments.
Problem 1: Sub-optimal or no response to this compound treatment in a previously untested cell line.
Experimental Workflow for Investigating Intrinsic this compound Resistance
Workflow for investigating intrinsic this compound resistance.
Quantitative Data Summary: Expected IC50 Values for this compound
| Cell Line Type | Cancer Type | This compound IC50/LD50 (nM) | Reference |
| HT-29 | Colon Cancer | 22 | [2] |
| HCT116 | Colon Cancer | 56 | [2] |
| H460 | Lung Cancer | 89 | [2] |
| A375 | Melanoma | 34 | [2] |
| Lymphoma Cell Lines | Lymphoma | 3 - 24 | [2] |
| AMO1 | Multiple Myeloma | 54.27 | [3] |
Problem 2: A previously sensitive cell line develops resistance to this compound over time.
Experimental Workflow for Investigating Acquired this compound Resistance
Workflow for investigating acquired this compound resistance.
Quantitative Data Summary: Expected Changes in IC50 with Acquired Resistance
| Cell Line | Drug | Fold Increase in IC50 in Resistant vs. Parental Line | Reference |
| HCC827 | Erlotinib | 9.0 - 30.4 | [7] |
| Various | Various | > 3 | [7] |
PLK1 Signaling Pathway and Points of Resistance
PLK1 signaling and potential resistance mechanisms.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from general methods for creating drug-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates, 10 cm dishes
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment (e.g., MTT or CCK-8 assay) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial exposure: Seed the parental cells in a 10 cm dish and treat with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise dose escalation: Once the cells have recovered and are growing steadily, passage them and increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Monitor and maintain: Continuously monitor the cells for signs of recovery and stable growth. If significant cell death occurs, reduce the drug concentration to the previous level until the cells adapt.
-
Repeat dose escalation: Continue the stepwise increase in this compound concentration over several months.
-
Characterize the resistant population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant line and compare it to the parental line.
-
Isolate single-cell clones (optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution in 96-well plates.
Protocol 2: Western Blot for PLK1 and Downstream Markers
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PLK1, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 3: Cell Viability Assay (MTT/CCK-8)
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
This compound serial dilutions
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent addition and measurement: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 4: Immunofluorescence for Mitotic Arrest Markers
Materials:
-
Parental and this compound-resistant cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies: anti-α-tubulin, anti-phospho-Histone H3 (Ser10)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell culture and treatment: Seed cells on glass coverslips and treat with this compound at the desired concentration and time.
-
Fixation and permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize.
-
Blocking and antibody staining: Block non-specific binding sites and incubate with primary antibodies, followed by incubation with fluorescently-labeled secondary antibodies.
-
Nuclear staining and mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to assess mitotic spindle formation and the percentage of cells in mitosis (pHH3 positive).
References
- 1. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing MLN0905 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity associated with the Polo-like kinase 1 (PLK1) inhibitor, MLN0905, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokineokinesis. By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[3]
Q2: What are the common toxicities associated with PLK1 inhibitors like this compound in animal models?
While specific toxicity data for this compound is limited in publicly available literature, class-wide toxicities for PLK1 inhibitors are primarily hematological. The most frequently reported dose-limiting toxicities include:
-
Myelosuppression: This is characterized by a decrease in the production of blood cells in the bone marrow.
-
Neutropenia: A reduction in the number of neutrophils, a type of white blood cell crucial for fighting infections.
-
Thrombocytopenia: A decrease in the number of platelets, which are essential for blood clotting.
-
-
Anemia: Some studies with other PLK1 inhibitors have shown a potential for inducing anemia, characterized by a reduction in red blood cells and hemoglobin levels.[4]
It is important to note that a study on this compound in a gemcitabine-resistant pancreatic cancer model in nude mice reported a good safety profile at a dose of 7.5 mg/kg, with no significant impact on body weight or markers of liver and kidney function (ALT, AST, GLU, Cr).[5] Another study in lymphoma xenograft models mentioned that oral doses were "well-tolerated".[1] However, researchers should remain vigilant for the potential class-related hematological toxicities.
Q3: How does the selectivity of this compound impact its toxicity profile?
The toxicity of kinase inhibitors can be influenced by their selectivity. Off-target inhibition of other kinases can lead to unexpected side effects. While this compound is described as a selective PLK1 inhibitor, the degree of selectivity against other kinases can influence its overall toxicity profile. Researchers should consult the specific kinase profiling data for this compound if available.
Troubleshooting Guides
Guide 1: Managing Hematological Toxicity
Issue: Observed or suspected neutropenia, thrombocytopenia, or general myelosuppression (e.g., based on complete blood count [CBC] analysis).
Potential Causes:
-
On-target inhibition of PLK1 in hematopoietic progenitor cells: PLK1 plays a role in the proliferation of these rapidly dividing cells.
-
Dose-dependent toxicity: Higher doses of this compound are more likely to induce myelosuppression.
-
Dosing schedule: Continuous or frequent dosing may not allow for bone marrow recovery.
Troubleshooting Steps:
-
Dose Titration: If not already performed, conduct a dose-titration study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. This will help establish a therapeutic window with acceptable toxicity.
-
Modify Dosing Schedule:
-
Intermittent Dosing: Instead of daily administration, consider an intermittent dosing schedule (e.g., dosing for a set number of days followed by a drug-free period). This can allow for the recovery of hematopoietic cells. A study on this compound in diffuse large B-cell lymphoma models showed significant antitumor activity with both continuous (daily) and intermittent dosing schedules.[2]
-
Lower Frequency: Reduce the frequency of administration (e.g., from once daily to every other day).
-
-
Supportive Care (Translational Considerations): While not a direct mitigation of the drug's effect, in a preclinical setting where the aim is to study efficacy at a certain dose, supportive care measures analogous to clinical practice could be considered, such as:
-
Granulocyte-colony stimulating factor (G-CSF): To stimulate the production of neutrophils.
-
Thrombopoietin (TPO) receptor agonists: To stimulate platelet production.
-
Note: The use of supportive care should be carefully considered and justified as it can influence the experimental outcome.
-
-
Combination Therapy: Explore combinations with other agents that may allow for a dose reduction of this compound while maintaining or enhancing anti-tumor efficacy. However, be cautious of overlapping toxicities.
Guide 2: Monitoring for and Managing General Toxicity
Issue: General signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior.
Potential Causes:
-
Off-target effects.
-
Dehydration or malnutrition secondary to drug effects.
-
Cumulative toxicity.
Troubleshooting Steps:
-
Regular Monitoring: Implement a consistent and thorough monitoring schedule for all animals. This should include:
-
Daily body weight measurements.
-
Clinical observation scoring for signs of distress.
-
Food and water intake monitoring.
-
-
Blood Chemistry Analysis: At baseline and at defined intervals during the study, perform blood chemistry analysis to monitor liver and kidney function. A study in a pancreatic cancer model with this compound at 7.5 mg/kg did not show significant changes in ALT, AST, glucose, or creatinine.[5]
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose of this compound.
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the observed toxicity. Always include a vehicle-only control group.
-
Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a full necropsy and histopathological analysis of major organs to identify any drug-related changes.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| In Vitro IC50 (PLK1) | 2 nM | - | [1] |
| In Vitro LD50 | 22 nM | HT29 | [1] |
| 56 nM | HCT116 | [1] | |
| 89 nM | H460 | [1] | |
| 34 nM | A375 | [1] | |
| In Vivo Efficacious Dose (Oral) | 6.25 - 50 mg/kg | HT-29 xenograft | [1] |
| 3.12 - 14.5 mg/kg | Lymphoma xenograft | [1] | |
| In Vivo Safety Data (7.5 mg/kg) | No significant change in body weight, ALT, AST, GLU, Cr | Gemcitabine-resistant pancreatic cancer xenograft | [5] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select the appropriate animal model (e.g., nude mice, SCID mice) and strain.
-
Dose Escalation:
-
Begin with a low, sub-therapeutic dose of this compound.
-
Administer the drug via the intended route (e.g., oral gavage).
-
Treat a cohort of animals (e.g., n=3-5) at each dose level.
-
Gradually escalate the dose in subsequent cohorts.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior.
-
Define dose-limiting toxicities (DLTs) beforehand (e.g., >20% weight loss, severe lethargy).
-
-
Endpoint: The MTD is defined as the highest dose level at which no more than a predefined percentage of animals (e.g., 10%) experience DLTs.
Protocol 2: Monitoring Hematological Toxicity
Objective: To assess the impact of this compound on hematopoietic parameters.
Methodology:
-
Blood Collection:
-
Collect blood samples from animals at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly).
-
Use appropriate techniques for blood collection (e.g., retro-orbital sinus, tail vein).
-
-
Complete Blood Count (CBC):
-
Perform a CBC analysis on the collected blood samples.
-
Key parameters to monitor include:
-
White blood cell (WBC) count and differential (especially neutrophils)
-
Red blood cell (RBC) count
-
Hemoglobin and Hematocrit
-
Platelet count
-
-
-
Data Analysis:
-
Compare the CBC parameters of the this compound-treated groups to the vehicle control group.
-
Analyze the data for statistically significant decreases in cell counts.
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Caption: Troubleshooting workflow for managing this compound-related toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with MLN0905
This technical support center is designed for researchers, scientists, and drug development professionals who are using MLN0905, a potent Polo-like kinase 1 (PLK1) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are not undergoing apoptosis after this compound treatment, but proliferation has stopped. What could be the reason?
A1: While apoptosis is a known outcome of PLK1 inhibition, an alternative cellular response is the induction of cellular senescence.[1][2] This is a state of irreversible cell cycle arrest. It has been observed that some cancer cell lines, when treated with this compound, do not undergo apoptosis but instead enter a senescent state.[1][2] This can be characterized by morphological changes (e.g., flattened and enlarged cells) and the expression of senescence-associated markers.
Q2: I am observing increased markers of DNA damage (e.g., γH2AX) after this compound treatment. Is this an expected off-target effect?
A2: The induction of DNA double-strand breaks, as indicated by markers like γH2AX, is a documented consequence of PLK1 inhibition and can occur either during mitotic arrest or upon mitotic exit.[1] This is considered a post-mitotic DNA damage response and may be linked to the subsequent induction of senescence.[1][3][4] Therefore, this is not necessarily an off-target effect but rather a downstream consequence of inhibiting PLK1's multifaceted roles in mitosis and DNA repair.
Q3: The IC50 value of this compound varies significantly between my experiments. What are the potential causes of this inconsistency?
A3: Inconsistent IC50 values can arise from several factors:
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is low and consistent across experiments (typically <0.5%) to avoid solvent-induced toxicity.[5] Prepare fresh dilutions from a stable stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[5]
-
Cell-Based Variability: Ensure you are using authenticated cell lines with a consistent and low passage number, as genetic drift can alter drug sensitivity.[5] Cell seeding density should be strictly controlled, as it can influence signaling pathway activity and, consequently, the apparent potency of the inhibitor.[5]
-
Assay-Specific Issues: If you are using a colorimetric or fluorometric assay for viability (e.g., MTT, PrestoBlue), be aware that the compound itself might interfere with the readout.[5] It is crucial to include proper controls to account for any such interference.
Q4: I am not observing the expected mitotic arrest in my cell line after this compound treatment. What should I check?
A4: A lack of mitotic arrest could be due to several reasons:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inducing mitotic arrest in your specific cell model.
-
Cell Line-Specific Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PLK1 inhibitors. This could be due to various mechanisms, such as alterations in drug efflux pumps or mutations in the PLK1 gene.
-
Experimental Protocol: Verify your protocol for detecting mitotic arrest. Ensure that your fixation and staining procedures for flow cytometry or immunofluorescence are optimized for your cell line and the markers you are using (e.g., phospho-histone H3).
Troubleshooting Guides
Issue 1: Unexpected Cellular Senescence Instead of Apoptosis
Symptoms:
-
Reduced cell proliferation without a significant increase in apoptotic markers (e.g., cleaved caspase-3, PARP cleavage).
-
Cells appear enlarged and flattened under the microscope.
-
Positive staining for senescence-associated β-galactosidase (SA-β-gal).
-
Increased expression of senescence markers like p53 and p21.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular senescence.
Recommended Experimental Protocols:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A detailed protocol for this cytochemical assay can be readily found in various cell biology resources. It involves fixing the cells and incubating them with a staining solution containing X-gal at pH 6.0. Senescent cells will stain blue.
-
Western Blot for p53 and p21: This will allow you to quantify the protein levels of these key senescence markers. A general protocol is provided below.
Issue 2: Inconsistent IC50 Values
Symptoms:
-
Wide variation in the calculated half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Recommendations:
-
Compound Handling: Prepare a high-concentration stock of this compound in 100% DMSO. Aliquot the stock to avoid multiple freeze-thaw cycles. For each experiment, prepare fresh serial dilutions in culture medium.[5]
-
Cell Culture: Maintain a consistent cell passage number for all experiments. Use a precise method for cell counting and seeding to ensure uniform cell density.[5] Regularly check for mycoplasma contamination.
-
Assay Controls: Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a positive control (a compound known to induce cell death in your cell line). If using a colorimetric or fluorometric assay, run a control with this compound in cell-free medium to check for direct interference with the reagent.
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HT-29 | Lethal Dose | LD50 | 22 | [6] |
| HCT116 | Lethal Dose | LD50 | 56 | [6] |
| H460 | Lethal Dose | LD50 | 89 | [6] |
| A375 | Lethal Dose | LD50 | 34 | [6] |
| Lymphoma Cells | Inhibition | IC50 | 3 - 24 | [7] |
| AMO1 (Multiple Myeloma) | Inhibition | IC50 | 54.27 | [8] |
| HCT116 | Senescence Induction | Concentration | 50 | [2] |
| A549 | Senescence Induction | Concentration | 30 | [2] |
| SW480 | Senescence Induction | Concentration | 20 | [2] |
Experimental Protocols
Western Blot for Phosphorylated PLK1
This protocol is for the detection of phosphorylated PLK1 (p-PLK1) and total PLK1 to assess the on-target activity of this compound.
1. Sample Preparation:
-
Culture and treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-PLK1 (e.g., anti-p-PLK1 Thr210) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total PLK1 and a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Cell Cycle Analysis (Mitotic Arrest)
This protocol is to assess the induction of mitotic arrest by this compound.
1. Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Cells can be stored at -20°C.
2. Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
For specific identification of mitotic cells, you can include an antibody against a mitotic marker like phospho-histone H3 (Ser10). This requires a permeabilization step before antibody incubation.
3. Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases. An increase in the G2/M population is indicative of mitotic arrest.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PLK1 signaling pathway and outcomes of inhibition.
References
- 1. Plk1 Inhibition Causes Post-Mitotic DNA Damage and Senescence in a Range of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human cell senescence as a DNA damage response. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
how to store and handle MLN0905 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the compound MLN0905.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: The solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2] For shorter periods, it can be stored at 4°C for up to 2 years.[2] One supplier suggests a stability of at least 4 years at -20°C.[3] For optimal results, it is recommended to store it in a dry and dark environment.[4]
Q2: What is the recommended solvent for reconstituting this compound?
A: The most common and recommended solvent for reconstituting this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][3][4][5][6][7] It is also soluble in 0.1N HCl(aq).[6] For in vivo applications, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil are used.[1][5]
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound powder in fresh, high-quality DMSO.[1] It is important to use newly opened or anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[1][5] For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Q4: How should I store the this compound stock solution?
A: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 2 years.[2][5] For shorter-term storage, -20°C is also an option, with stability for up to 1 year.[2][5] One source suggests stability for 1 month at -20°C in solvent.[1]
Q5: Is this compound soluble in aqueous solutions like water or PBS?
A: No, this compound is reported to be insoluble in water and ethanol.[1] For experiments in aqueous media, a stock solution in DMSO must first be prepared and then diluted to the final working concentration.
Q6: How do I prepare a working solution for in vivo experiments?
A: For in vivo experiments, working solutions should be freshly prepared on the day of use.[5] A common method involves a multi-step process of dissolving the compound in a vehicle, such as a combination of DMSO, PEG300, Tween-80, and saline.[1][5] It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component.[5]
Troubleshooting Guide
Issue: My this compound powder won't fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent Quality. The DMSO used may have absorbed moisture, which significantly reduces the solubility of this compound.[1][5]
-
Solution: Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.
-
-
Possible Cause 2: Insufficient Sonication or Heating. The compound may require assistance to fully dissolve.
-
Solution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
-
-
Possible Cause 3: Reached Saturation Limit. You may be trying to prepare a concentration that is too high.
-
Solution: Check the solubility data to ensure you are within the known solubility limits. If a higher concentration is needed, a different solvent system may be required.
-
Issue: I see precipitation in my stock solution after storing it at -20°C or -80°C.
-
Possible Cause: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out of solution.[1]
-
Solution: Aliquot the stock solution into smaller, single-use volumes before the initial freezing. This will minimize the number of freeze-thaw cycles for the bulk of your stock.
-
Issue: My in vivo formulation is cloudy or shows phase separation.
-
Possible Cause: Incorrect Mixing Procedure. The order of solvent addition is critical for creating a stable formulation.
-
Possible Cause: Temperature Effects. The formulation may not be stable at the temperature of use.
-
Solution: Ensure all components are at room temperature before mixing, unless the protocol specifies otherwise. Gentle warming and sonication can help to clarify the solution.[5]
-
Data and Protocols
Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 2 years | [2][5] |
| -20°C | 1 year | [2][5] |
Solubility
| Solvent | Concentration | Citations |
| DMSO | ≥30 mg/mL (61.66 mM) | [5] |
| 49 mg/mL (100.7 mM) | [1] | |
| ≥24.35 mg/mL | [7] | |
| 97 mg/mL (199.35 mM) | [1] | |
| Water | Insoluble | [1][4] |
| Ethanol | Insoluble | [1] |
| 0.1N HCl(aq) | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (486.56 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable container.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C for long-term use or -20°C for shorter-term use.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a common formulation for oral administration and yields a clear solution.[5]
-
Prepare Stock Solution: Start with a clarified stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Use Immediately: It is recommended to use the freshly prepared working solution on the same day for optimal results.[5]
Visual Guides
Caption: Workflow for storing, preparing, and applying this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
avoiding MLN0905 precipitation in cell culture media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid precipitation of the PLK1 inhibitor, MLN0905, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound precipitation is most often due to its low solubility in aqueous solutions like cell culture media.[1][2] The primary causes include:
-
Poor Aqueous Solubility: this compound is soluble in organic solvents like DMSO but is poorly soluble in water.[1][2] When a concentrated DMSO stock solution is diluted into the aqueous environment of your media, the sudden change in solvent polarity can cause the compound to crash out of solution.[3][4]
-
High Final Concentration: You may be exceeding the maximum solubility limit of this compound in your specific cell culture medium.[3][5]
-
Suboptimal Stock Solution Preparation: Using DMSO that has absorbed moisture can reduce the solubility of the compound from the start.[1][6]
-
Incorrect Dilution Technique: Adding the DMSO stock too quickly or into cold media can promote precipitation.[3]
Q2: How can I visually identify if this compound has precipitated?
A2: Precipitation can be identified in several ways:
-
Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy immediately or over time.[3][5]
-
Visible Particles: You might see small particles, crystals, or a thin film on the surface of the culture vessel or settled at the bottom.[5]
-
Microscopic Examination: A drop of the working solution can be examined under a microscope to confirm the presence of crystalline or amorphous precipitates.[6]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-related toxicity to your cells, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[7] Most cell lines can tolerate up to 0.3%, but it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[6][7]
Q4: Can I just filter out the precipitate?
A4: Filtering the precipitate is not recommended. This action removes an unknown amount of the active compound, making the final concentration in your experiment inaccurate and your results unreliable.[4] The better approach is to address the root cause of the precipitation.
Q5: How should I store my this compound stock solution to prevent issues?
A5: Proper storage is critical. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[6][8] Store these aliquots in a dry, dark environment.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 97 mg/mL (199.35 mM) | [1] |
| Water | Insoluble | [1][2] |
| Ethanol | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Source |
| -20°C | Up to 1 year | [8][9] |
| -80°C | Up to 2 years | [8][9] |
Troubleshooting Guide
If you observe precipitation, consult the following table for potential causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution | Final concentration of this compound is too high for the aqueous medium. | Determine the kinetic solubility of this compound in your specific medium (see Protocol 3). Work at or below this concentration. |
| Rapid change in solvent polarity. | Pre-warm the cell culture medium to 37°C before use.[3] Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid mixing.[3] | |
| The stock solution was not fully dissolved. | Ensure the initial DMSO stock is a clear solution. If necessary, use gentle warming (not exceeding 50°C) or brief ultrasonication to fully dissolve the compound.[6] | |
| Cloudy media after incubation | Compound has poor stability at 37°C. | Check the literature for the stability of this compound under your experimental conditions. Consider reducing the incubation time if possible. |
| Interaction with media components (e.g., serum proteins). | Try reducing the serum concentration in your medium during the treatment period, if experimentally feasible. | |
| Inconsistent experimental results | Precipitation is occurring, but is not easily visible. | Re-evaluate your working solution preparation method (see Protocol 2). Always prepare fresh working solutions for each experiment.[8] |
| Stock solution has degraded due to improper storage. | Prepare a fresh stock solution from solid compound using anhydrous DMSO.[1][7] Aliquot for single use to avoid freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use a new, sealed bottle of anhydrous (moisture-free) DMSO.[1][7]
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 486.56 g/mol ). For 1 mL of a 10 mM stock, you will need 4.87 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved, resulting in a clear solution. If dissolution is difficult, brief sonication or gentle warming may be used.[6]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.[8]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation during the final dilution step.
-
Pre-warm Medium: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low (e.g., in the low nM range), perform an intermediate dilution of your high-concentration stock in pure, anhydrous DMSO first.[7] This prevents having to pipette extremely small volumes.
-
Final Dilution: While gently swirling the pre-warmed medium, add the required volume of your DMSO stock solution drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to every 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause proteins in the serum to denature.
-
Use Immediately: Use the freshly prepared working solution for your cell-based assays immediately.
Protocol 3: Kinetic Solubility Assay in a 96-Well Plate
This assay helps you determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitating.
-
Prepare Serial Dilutions: In a 96-well plate (the "DMSO plate"), prepare a 2x serial dilution of your this compound stock solution in DMSO.
-
Prepare Assay Plate: In a separate clear-bottom 96-well plate (the "Assay Plate"), add 198 µL of your complete cell culture medium to each well.[3]
-
Transfer Compound: Transfer 2 µL from each well of the DMSO plate to the corresponding wells of the Assay Plate. This creates a 1:100 dilution and ensures a constant final DMSO concentration of 1%.[3]
-
Include Controls:
-
Negative Control: Medium + 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the Assay Plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Measure Precipitation: Measure the light scattering or absorbance of the plate at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.[3]
-
Analyze Data: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is your kinetic solubility limit under these conditions.[5]
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of PLK1, leading to G2/M cell cycle arrest.
Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.
Caption: A logical flowchart for troubleshooting common causes of this compound precipitation in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of PLK1 Inhibitors: MLN0905 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, making it a compelling target for anticancer therapies. Its overexpression in a wide array of human cancers often correlates with poor prognosis, driving the development of small molecule inhibitors. This guide provides an objective comparison of two prominent PLK1 inhibitors, MLN0905 and BI 2536, summarizing their performance based on available preclinical and clinical data.
At a Glance: Key Performance Indicators
| Feature | This compound | BI 2536 |
| Primary Target | Polo-like kinase 1 (PLK1) | Polo-like kinase 1 (PLK1) |
| Potency (IC50) | ~2 nM[1] | ~0.83 nM[2] |
| Administration Route | Oral[1] | Intravenous[3] |
| Key Cellular Effects | Mitotic arrest, apoptosis, monopolar spindle formation[1] | Mitotic arrest, apoptosis, aberrant mitotic spindles[4] |
| In Vivo Efficacy | Significant antitumor activity in various xenograft models (e.g., DLBCL, solid tumors)[5][6][7] | Inhibition of tumor growth and regression in xenograft models[4] |
| Clinical Development Status | Preclinical/early clinical investigation[7] | Advanced to Phase II clinical trials[3][8][9] |
In-Depth Analysis: Preclinical Data
Biochemical Potency and Selectivity
Both this compound and BI 2536 are highly potent inhibitors of PLK1, with IC50 values in the low nanomolar range. BI 2536 appears to be slightly more potent in biochemical assays.[1][2] A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity.
This compound has been shown to be reasonably selective when screened against a large panel of 359 kinases.[10]
BI 2536 , in a panel of 63 other kinases, demonstrated excellent selectivity.[11] However, it also shows activity against other PLK family members, PLK2 and PLK3, with IC50 values of 3.5 nM and 9.0 nM, respectively.[2] It also inhibits Bromodomain 4 (BRD4) with a Kd of 37 nM.[2]
Cellular Activity
Both inhibitors effectively induce cell cycle arrest in the G2/M phase and subsequent apoptosis in a variety of cancer cell lines. This is a hallmark of PLK1 inhibition, leading to the formation of abnormal mitotic spindles and preventing proper cell division.
This compound has demonstrated potent anti-proliferative activity in a broad range of human tumor cells, including diffuse large B-cell lymphoma (DLBCL) cell lines.[5][6]
BI 2536 has shown efficacy in a panel of 32 human cancer cell lines with EC50 values ranging from 2-25 nM.[2]
| Cell Line | Cancer Type | This compound IC50/LD50 | BI 2536 EC50 |
| HT-29 | Colon Cancer | 22 nM (LD50) | Not explicitly stated in provided results |
| HCT-116 | Colon Cancer | 56 nM (LD50) | Not explicitly stated in provided results |
| NCI-H460 | Lung Cancer | 89 nM (LD50) | Not explicitly stated in provided results |
| A375 | Melanoma | 34 nM (LD50) | Not explicitly stated in provided results |
| OCI-LY10 | DLBCL | - | Not explicitly stated in provided results |
| OCI-LY19 | DLBCL | - | Not explicitly stated in provided results |
| PHTX-22L | Primary Lymphoma | - | Not explicitly stated in provided results |
| AMO1 | Multiple Myeloma | 54.27 nM (IC50)[12] | Not explicitly stated in provided results |
Note: The presented cellular activity data is from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Performance
Both this compound and BI 2536 have demonstrated significant anti-tumor activity in various animal models.
This compound , administered orally, showed robust anti-tumor activity in several human xenograft models, including colon, non-small cell lung cancer, ovarian, and lymphoma.[7] It has shown efficacy with both continuous (daily) and intermittent dosing schedules, indicating dosing flexibility.[6] In a disseminated DLBCL model, this compound induced a significant survival advantage.[5]
BI 2536 , administered intravenously, has been shown to inhibit tumor growth and even cause regression of large tumors in various xenograft models.[4] Efficacious dosing regimens in mouse models have been in the range of 30-60 mg/kg, administered once or twice weekly.[13]
Clinical Trials Overview
BI 2536 has progressed further in clinical development than this compound.
BI 2536 has undergone Phase I and II clinical trials for various advanced solid tumors and acute myeloid leukemia (AML).[8][9] Phase I studies established the maximum tolerated dose (MTD) and demonstrated a manageable safety profile, with neutropenia being the most common dose-limiting toxicity.[8] While some anti-tumor activity was observed, a Phase II study in relapsed small cell lung cancer was terminated due to a lack of efficacy. A Phase II trial in non-small cell lung cancer showed modest efficacy.[3]
Information on the clinical trial status of This compound is less readily available in the provided search results, suggesting it may be in earlier stages of clinical investigation or that its development has been discontinued.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process for these inhibitors, the following diagrams are provided.
Caption: PLK1 Signaling Pathway and Inhibition.
Caption: Workflow for PLK1 Inhibitor Evaluation.
Experimental Protocols
PLK1 Kinase Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Casein or a specific peptide substrate)
-
[γ-33P]ATP or unlabeled ATP for non-radioactive methods
-
PLK1 inhibitors (this compound, BI 2536)
-
96-well or 384-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In each well of the plate, add the kinase buffer, recombinant PLK1 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PLK1 inhibitors (this compound, BI 2536)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors and a vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or LD50 values.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of the inhibitors on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PLK1 inhibitors (this compound, BI 2536)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the inhibitors at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and BI 2536 are potent and selective PLK1 inhibitors that have demonstrated significant preclinical anti-cancer activity. BI 2536 has the advantage of having more extensive clinical data, although its efficacy in some cancer types has been limited. This compound's oral bioavailability presents a potential advantage for patient convenience. The choice between these inhibitors for research or further development would depend on the specific cancer type being investigated, the desired route of administration, and a careful consideration of their respective selectivity profiles and clinical trial outcomes. This guide provides a foundation for such an evaluation, but it is crucial to consult the primary literature for detailed experimental conditions and a comprehensive understanding of the data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 12. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. opnme.com [opnme.com]
A Preclinical Head-to-Head: Dissecting the Potency and Efficacy of PLK1 Inhibitors MLN0905 and Volasertib
In the landscape of targeted cancer therapies, Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, making it a prime target for drug development. Among the frontrunners in PLK1 inhibition are MLN0905 and volasertib, two small molecules that have demonstrated significant anti-tumor activity in a variety of preclinical models. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Volasertib |
| Target | Polo-like kinase 1 (PLK1) | Polo-like kinase 1 (PLK1) |
| In Vitro Potency (IC50) | ~2 nM[1][2] | ~0.87 nM[3] |
| Primary Mechanism of Action | ATP-competitive inhibition of PLK1, leading to mitotic arrest and apoptosis.[1][4] | ATP-competitive inhibition of PLK1, inducing G2/M arrest and subsequent apoptosis.[5][6] |
| Preclinical Models Tested | Lymphoma, solid tumors (colon, NSCLC, ovarian)[1][7] | Acute Myeloid Leukemia (AML), solid tumors (colon, lung, melanoma, hepatoblastoma), pediatric cancers[6][8][9][10] |
| Administration Route | Oral[1] | Intravenous[8] |
In-Depth Analysis of Preclinical Performance
In Vitro Efficacy: Potent Inhibition of Cancer Cell Growth
Both this compound and volasertib have demonstrated potent single-agent activity across a range of cancer cell lines, inducing cell cycle arrest and apoptosis at nanomolar concentrations.
This compound has shown inhibitory effects on various cell lines with LD50 values in the nanomolar range, for instance, 22 nM in HT29 (colon cancer), 56 nM in HCT116 (colon cancer), 89 nM in H460 (lung cancer), and 34 nM in A375 (melanoma) cells.[1] In lymphoma cell lines, the IC50 values for this compound ranged from 3 to 24 nM.[1]
Volasertib has also been extensively tested in vitro. For example, in a panel of pediatric cancer cell lines, the median relative IC50 value was 14.1 nM.[8] In hepatocellular carcinoma cell lines, the IC50 values varied, with BEL7402 being the most sensitive at 0.006 µM.[11] Studies in non-small-cell lung cancer (NSCLC) cell lines also showed a strong growth inhibitory effect, with IC50 values being significantly lower in p53 wild-type cells.[12]
Table 1: Comparative In Vitro Activity of this compound and Volasertib in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| This compound | HT-29 | Colon Cancer | Viability | LD50 | 22 nM | [1] |
| HCT116 | Colon Cancer | Viability | LD50 | 56 nM | [1] | |
| H460 | Lung Cancer | Viability | LD50 | 89 nM | [1] | |
| A375 | Melanoma | Viability | LD50 | 34 nM | [1] | |
| OCI-LY10 | Lymphoma | Viability | IC50 | 3-24 nM (range) | [1] | |
| Volasertib | PPTP Panel | Pediatric Cancers | Viability | Median rIC50 | 14.1 nM | [8] |
| BEL7402 | Hepatocellular Carcinoma | MTT | IC50 | 0.006 µM | [11] | |
| HepG2 | Hepatocellular Carcinoma | MTT | IC50 | 2.854 µM | [11] | |
| A549 (p53 wt) | NSCLC | Viability | IC50 | ~18 nM | [12] |
It is important to note that the data presented in this table are from separate studies and not from a direct head-to-head comparison. Experimental conditions may have varied.
In Vivo Anti-Tumor Activity: Shrinking Tumors in Animal Models
In preclinical xenograft models, both this compound and volasertib have demonstrated robust anti-tumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regression.
This compound, administered orally, has shown significant anti-tumor efficacy in various human xenograft models.[7] In a colon cancer xenograft model (HT-29), oral administration of this compound at doses ranging from 6.25 to 50 mg/kg resulted in significant antitumor activity.[1] In diffuse large B-cell lymphoma (DLBCL) xenograft models, this compound demonstrated significant anti-tumor activity on both continuous and intermittent dosing schedules.[13]
Volasertib, typically administered intravenously, has also shown potent in vivo anti-tumor activity. In a xenograft model of the H526 small cell lung cancer cell line, volasertib at 20 mg/kg weekly resulted in significant tumor growth inhibition.[9] In acute myeloid leukemia (AML) xenograft models, volasertib prolonged the survival of treated animals.[14] Furthermore, in a hepatocellular carcinoma xenograft model, volasertib at 15 mg/kg significantly inhibited tumor growth.[11]
Table 2: Comparative In Vivo Efficacy of this compound and Volasertib in Xenograft Models
| Compound | Model | Cancer Type | Dose and Schedule | Key Findings | Citation |
| This compound | HT-29 xenograft | Colon Cancer | 6.25-50 mg/kg, p.o. | Significant antitumor activity | [1] |
| OCI-LY10, OCI-LY19, PHTX-22L xenografts | DLBCL | Daily or intermittent, p.o. | Significant antitumor activity | [13] | |
| Volasertib | H526 xenograft | Small Cell Lung Cancer | 20 mg/kg, weekly, IP | Significant tumor growth inhibition | [9] |
| MV4-11, Molm-13, THP-1 disseminated xenografts | AML | Not specified | Prolonged survival | [14] | |
| BEL7402, HepG2 xenografts | Hepatocellular Carcinoma | 15 mg/kg, every two days, IP | Significant tumor growth inhibition | [11] |
As with the in vitro data, these in vivo results are from separate studies and not from a direct comparative trial.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Both this compound and volasertib share a common mechanism of action, the inhibition of PLK1. This serine/threonine kinase plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, both drugs disrupt these processes, leading to mitotic arrest and ultimately, apoptotic cell death in cancer cells.
Caption: PLK1 inhibition by this compound and volasertib disrupts mitosis, leading to cell death.
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
A common method to assess the cytotoxic effects of this compound and volasertib is the use of colorimetric or luminescent assays.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or volasertib, typically for 72 hours.
-
Viability Assessment: After the incubation period, a viability reagent (e.g., MTS, MTT, or CellTiter-Glo) is added to each well.[9]
-
Data Analysis: The absorbance or luminescence is measured using a plate reader, and the data is normalized to untreated control cells to determine the concentration that inhibits cell growth by 50% (IC50 or GI50).
In Vivo Xenograft Tumor Model (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is typically administered orally, while volasertib is given intravenously, following specific dosing schedules.[1][11]
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.[11]
Caption: A typical preclinical workflow for evaluating PLK1 inhibitors.
Conclusion
Both this compound and volasertib are potent and selective inhibitors of PLK1 with compelling preclinical anti-tumor activity across a range of cancer models. While a direct, head-to-head comparative study in the same preclinical models is not publicly available, the existing data suggest that both compounds are highly effective at inducing mitotic arrest and apoptosis in cancer cells. The choice between these agents for further research and development may depend on the specific cancer type, desired route of administration, and the potential for combination therapies. The comprehensive data presented in this guide serves as a valuable resource for researchers navigating the promising field of PLK1-targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volasertib - Wikipedia [en.wikipedia.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of MLN0905 and Rituximab in Preclinical Models of Diffuse Large B-cell Lymphoma
A review of the current preclinical evidence suggests a promising synergistic interaction between the Polo-like kinase 1 (PLK1) inhibitor, MLN0905, and the anti-CD20 monoclonal antibody, rituximab, in the context of Diffuse Large B-cell Lymphoma (DLBCL). This combination has been shown to produce a significant antitumor effect and a survival advantage in in vivo models, indicating a potential therapeutic strategy for this malignancy.
A pivotal preclinical study demonstrated that the combination of this compound and rituximab resulted in a synergistic antitumor effect and a significant survival advantage in a disseminated xenograft model of DLBCL using OCI LY-19 cells.[1][2] While the publicly available abstracts of this key study confirm this synergy, specific quantitative data on tumor growth inhibition and detailed survival statistics are not fully disclosed.
Mechanism of Action
This compound: Targeting Mitotic Progression
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[3][4] PLK1 is a critical serine/threonine kinase that plays a central role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine.[5] By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] A key pharmacodynamic biomarker of this compound activity is the modulation of phosphorylated histone H3 (pHisH3), a marker of mitotic arrest.[1]
Rituximab: Targeting B-cell Survival
Rituximab is a chimeric monoclonal antibody that specifically targets the CD20 antigen present on the surface of normal and malignant B-cells.[6][7] Its mechanism of action is multifaceted and includes:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of rituximab binds to Fc receptors on immune effector cells (e.g., natural killer cells), leading to the destruction of the targeted B-cell.
-
Complement-Dependent Cytotoxicity (CDC): Rituximab can activate the complement cascade, resulting in the formation of a membrane attack complex and lysis of the B-cell.
-
Induction of Apoptosis: Direct binding of rituximab to CD20 can trigger intracellular signaling pathways that lead to programmed cell death. This can involve the inhibition of pro-survival pathways such as the NF-κB and p38 MAPK signaling pathways.
The synergistic effect of combining this compound and rituximab likely stems from their distinct and complementary mechanisms of action, targeting both cell cycle progression and B-cell survival pathways.
Experimental Data
Detailed quantitative data from the definitive preclinical study on the combination of this compound and rituximab are not available in the public domain. The primary research indicates a "synergistic antitumor effect and a synergistic survival advantage" in a disseminated OCI LY-19 xenograft model, but does not provide the specific data points for tumor volume, survival curves, or statistical analysis of the synergy.[1]
Experimental Protocols
A detailed experimental protocol for the combination of this compound and rituximab in the OCI LY-19 disseminated xenograft model is not fully available in the reviewed literature. The available information indicates the use of a disseminated xenograft model with OCI LY-19 DLBCL cells to mimic human disease.[1]
Visualizations
Signaling Pathways
Figure 1. Simplified signaling pathways of this compound and Rituximab.
Experimental Workflow
Figure 2. General experimental workflow for in vivo synergy studies.
References
- 1. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small-Molecule <i>PLK1</i> Inhibitor, Induces Antitumor Responses in Human Models of Diffuse Large B-cell Ly… [ouci.dntb.gov.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and molecular response predictors of oral ixazomib and short-course rituximab in untreated iNHL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Alliance of MLN0905 and Taxane-Based Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
In the ongoing battle against cancer, the strategic combination of targeted therapies with conventional chemotherapy holds immense promise. This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor, MLN0905, in combination with taxane-based chemotherapy, offering researchers, scientists, and drug development professionals a detailed overview of the synergistic anti-tumor effects and underlying mechanisms. While specific quantitative in-vivo data for this compound in combination with taxanes is limited to conference abstracts, this guide draws upon extensive preclinical data from other PLK1 inhibitors, such as onvansertib, to provide a thorough comparative analysis.
Unveiling a Potent Partnership in Oncology
Taxanes, such as paclitaxel and docetaxel, are cornerstone chemotherapeutic agents that disrupt microtubule dynamics, leading to mitotic arrest and cancer cell death. This compound, a potent and selective inhibitor of PLK1, targets a key regulator of the cell cycle. The combination of these two classes of drugs has demonstrated a synergistic anti-tumor response in various preclinical models, including ovarian, non-small cell lung, and triple-negative breast cancer.[1][2] This synergy is attributed to the dual assault on critical mitotic processes, leading to enhanced cancer cell killing.
Quantitative Data Summary
The following tables summarize the in-vitro and in-vivo efficacy of PLK1 inhibitors, both as single agents and in combination with taxanes. The data for onvansertib, another potent PLK1 inhibitor, is presented as a well-documented example of the synergistic potential of this drug class with taxanes.
Table 1: In-Vitro Efficacy of PLK1 Inhibitors and Taxanes (IC50 Values)
| Cell Line | Cancer Type | This compound (nM) | Onvansertib (nM) | Paclitaxel (nM) | Docetaxel (nM) |
| SUM149 | Triple-Negative Breast Cancer | N/A | 48.5 | 5.5 | N/A |
| SUM159 | Triple-Negative Breast Cancer | N/A | 49.4 | 4.1 | N/A |
| AMO1 | Multiple Myeloma | 54.27 | N/A | N/A | N/A |
N/A: Data not available in the reviewed sources.
Table 2: Synergistic Efficacy of PLK1 Inhibitors in Combination with Taxanes (In Vitro)
| Cell Line | Cancer Type | PLK1 Inhibitor + Taxane | Combination Index (CI) |
| SUM149 | Triple-Negative Breast Cancer | Onvansertib + Paclitaxel | 0.54 |
| SUM159 | Triple-Negative Breast Cancer | Onvansertib + Paclitaxel | 0.54 |
| SUM149 | Triple-Negative Breast Cancer | GSK461364 + Docetaxel | 0.70 |
| SUM159 | Triple-Negative Breast Cancer | GSK461364 + Docetaxel | 0.62 |
A Combination Index (CI) < 1 indicates a synergistic effect.[1]
Table 3: In-Vivo Efficacy of PLK1 Inhibitor and Taxane Combination
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| SKOV3 | Ovarian Cancer | This compound + Taxane | Synergistic anti-tumor response (Quantitative data not available)[2] |
| Calu-6 | Non-Small Cell Lung Cancer | This compound + Taxane | Synergistic anti-tumor response (Quantitative data not available)[2] |
| SUM159 | Triple-Negative Breast Cancer | Onvansertib + Paclitaxel | Significantly decreased tumor volume compared to single agents (p<0.0001)[1] |
Deciphering the Mechanism of Synergy
The synergistic effect of combining a PLK1 inhibitor with a taxane stems from their complementary roles in disrupting mitosis. Taxanes stabilize microtubules, leading to the activation of the spindle assembly checkpoint (SAC) and a prolonged mitotic arrest. PLK1 is essential for multiple mitotic processes, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 in taxane-arrested cells leads to mitotic catastrophe and enhanced apoptosis.
Caption: Synergistic mechanism of PLK1 inhibitors and taxanes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of PLK1 inhibitor and taxane combinations.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drug combination on cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PLK1 inhibitor, taxane, or the combination of both for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Clonogenic Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
-
Cell Treatment: Treat cells in a 6-well plate with the drug combination for 24 hours.
-
Cell Plating: After treatment, trypsinize the cells and plate them at a low density (e.g., 500-1000 cells/well) in fresh media.
-
Colony Formation: Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix and stain the colonies with crystal violet, and then count the number of colonies containing at least 50 cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the drug combination for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: A general workflow for preclinical evaluation.
Alternative Approaches and Future Directions
While the combination of this compound with taxanes shows significant promise, it is important to consider alternative strategies and future research directions. Other PLK1 inhibitors, such as onvansertib and volasertib, are also being investigated in combination with various chemotherapeutic agents.[3][4] Furthermore, exploring the efficacy of this combination in taxane-resistant cancer models is a critical next step. The identification of predictive biomarkers to select patients who are most likely to benefit from this combination therapy will be crucial for its successful clinical translation.
References
- 1. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
MLN0905 Demonstrates Efficacy in Overcoming Gemcitabine Resistance in Pancreatic Cancer Cells
A comprehensive analysis of preclinical data highlights the potential of MLN0905, a potent Polo-like kinase 1 (PLK1) inhibitor, in treating gemcitabine-resistant pancreatic cancer. In vitro and in vivo studies demonstrate that this compound effectively inhibits proliferation, induces cell cycle arrest, and promotes apoptosis in cancer cells that no longer respond to the standard-of-care chemotherapy, gemcitabine.
This guide provides a comparative overview of this compound's performance against other therapeutic alternatives for gemcitabine-resistant pancreatic cancer, supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy of this compound and Alternative Therapies
The therapeutic landscape for gemcitabine-resistant pancreatic cancer is challenging, with limited effective options. This compound emerges as a promising candidate by targeting a key cell cycle regulator, PLK1. Below is a comparison of this compound with other treatment modalities.
Table 1: In Vitro Efficacy of this compound in Gemcitabine-Resistant Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Data Source |
| BxPC-3-GEM20 (Gemcitabine-Resistant) | This compound | 0, 5, 50 nM | Concentration-dependent inhibition of cell proliferation | [1] |
| CFPAC-1 (Intrinsically Gemcitabine-Resistant) | This compound | 0, 5, 50 nM | Concentration-dependent inhibition of cell proliferation | [1] |
| BxPC-3 (Gemcitabine-Sensitive) | This compound | 0, 5, 50 nM | Concentration-dependent inhibition of cell proliferation | [1] |
Table 2: In Vivo Efficacy of this compound in a Gemcitabine-Resistant Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Data Source |
| Nude Mice | BxPC-3-GEM20 | This compound | Significantly inhibited subcutaneous tumor volume compared to vehicle control. Disrupted angiogenesis as indicated by H&E staining and decreased CD31 and Ki67 expression. | [1][2] |
Table 3: Comparison with Alternative Therapies for Gemcitabine-Resistant Pancreatic Cancer
| Therapy | Mechanism of Action | Efficacy Highlights | Data Source |
| This compound | PLK1 inhibitor | Induces G2/M cell cycle arrest and apoptosis in gemcitabine-resistant cells.[1] Significant antitumor activity in a gemcitabine-resistant xenograft model.[1][2] | [1][2] |
| FOLFIRINOX | Combination chemotherapy (oxaliplatin, irinotecan, fluorouracil, leucovorin) | In a phase III trial for metastatic pancreatic cancer, showed a median overall survival of 11.1 months compared to 6.8 months with gemcitabine. | [3] |
| DT2216 (BCL-XL PROTAC) | BCL-XL protein degrader | In combination with gemcitabine, synergistically induced cell death in pancreatic cancer cell lines and significantly inhibited tumor growth in PDX models. | [3] |
Mechanism of Action: this compound Targets the PLK1 Signaling Pathway
This compound exerts its anti-cancer effects by specifically inhibiting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis.[1][4] In cancer cells, particularly those resistant to chemotherapy, PLK1 is often overexpressed.[1] By inhibiting PLK1, this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][5]
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Pancreatic cancer cells (BxPC-3, BxPC-3-GEM20, CFPAC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 50 nM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Gemcitabine-resistant pancreatic cancer cells (e.g., BxPC-3-GEM20) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for proliferation (Ki67) and angiogenesis (CD31) markers.
References
- 1. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MLN0905 and Lenalidomide Combination Therapy in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy of MLN0905, a Polo-like kinase 1 (PLK1) inhibitor, and lenalidomide, an immunomodulatory agent, for the treatment of multiple myeloma. The information presented herein is based on preclinical experimental data and is intended to inform researchers and drug development professionals on the efficacy, mechanism of action, and potential of this combination therapy compared to other established lenalidomide-based regimens.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. While significant advancements have been made in the treatment of MM, drug resistance remains a major challenge. Combination therapies that target distinct molecular pathways are a promising strategy to overcome resistance and improve patient outcomes. This guide focuses on the preclinical rationale and evidence for combining this compound and lenalidomide in MM.
Mechanisms of Action
This compound: A Potent PLK1 Inhibitor
This compound is a small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. PLK1 is overexpressed in various cancers, including multiple myeloma, and its inhibition leads to mitotic arrest and apoptosis in cancer cells. This compound has demonstrated potent and selective inhibition of PLK1.
Lenalidomide: An Immunomodulatory and Anti-Tumor Agent
Lenalidomide exerts its anti-myeloma effects through a dual mechanism of action. It has direct tumoricidal effects by inducing apoptosis and cell cycle arrest. Additionally, it possesses immunomodulatory properties, enhancing the activity of T cells and natural killer (NK) cells against tumor cells. A key molecular action of lenalidomide involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).
Preclinical Efficacy of this compound and Lenalidomide Combination
A recent preclinical study investigated the efficacy of combining this compound and lenalidomide in the AMO1 human multiple myeloma cell line. The study demonstrated a synergistic effect of the combination in reducing cell viability and inducing apoptosis.
Quantitative Data Summary
| Parameter | Lenalidomide | This compound | Lenalidomide (30 µM) + this compound (50 nM) |
| IC50 | 50.61 µM | 54.27 nM | - |
| Apoptotic Cells | - | - | 51.31% |
Data from a study on the AMO1 human multiple myeloma cell line.
The combination of 30 µM lenalidomide and 50 nM this compound resulted in a significant increase in the percentage of apoptotic cells, reaching 51.31%. Synergy was confirmed using the SynergyFinder platform, with the optimal synergistic effect observed at a combination of 40 µM lenalidomide and 50 nM this compound.
Effects on Apoptotic Gene Expression
The synergistic pro-apoptotic effect of the this compound and lenalidomide combination is associated with significant changes in the expression of key regulatory genes involved in apoptosis and cell cycle control.
| Gene | This compound (alone) | Lenalidomide (alone) | This compound + Lenalidomide |
| p21 | Decreased | Increased | Notably Increased |
| PUMA | Decreased | Increased | No Marked Change |
| BCL2 | Decreased | Decreased | Significantly Reduced |
Gene expression changes observed in the AMO1 human multiple myeloma cell line.
The combination treatment led to a notable increase in the expression of the cell cycle inhibitor p21 and a significant reduction in the expression of the anti-apoptotic protein BCL2.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and lenalidomide can be attributed to their complementary effects on key signaling pathways controlling cell cycle progression and apoptosis in multiple myeloma cells.
Caption: Synergistic signaling pathways of this compound and lenalidomide in multiple myeloma.
Caption: Experimental workflow for evaluating the this compound and lenalidomide combination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multiple myeloma cells (e.g., AMO1) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and lenalidomide in culture medium. Add the drugs, alone or in combination, to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, lenalidomide, or their combination for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Following drug treatment, isolate total RNA from the multiple myeloma cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers for the target genes (p21, PUMA, BCL2) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Comparison with Alternative Lenalidomide-Based Combination Therapies
Lenalidomide is a cornerstone of multiple myeloma treatment and is often used in combination with other agents. The following table provides a comparison of the preclinical data for the this compound-lenalidomide combination with clinical data from established lenalidomide-based therapies. It is important to note that this is an indirect comparison between preclinical and clinical data and should be interpreted with caution.
| Combination Therapy | Patient Population | Overall Response Rate (ORR) | Key Efficacy Endpoint |
| This compound + Lenalidomide | Preclinical (AMO1 cell line) | Not Applicable | 51.31% Apoptosis |
| Lenalidomide + Dexamethasone | Newly Diagnosed MM | 78% | 1-Year Progression-Free Survival: 78% |
| Lenalidomide + Bortezomib + Dexamethasone | Relapsed/Refractory MM | ~67% | Median Overall Survival: 37 months |
| Lenalidomide + Daratumumab + Dexamethasone | Newly Diagnosed MM (transplant-ineligible) | Not Applicable | 5 |
head-to-head comparison of MLN0905 and RNAi for PLK1 knockdown
An Essential Guide to PLK1 Knockdown: A Head-to-Head Comparison of MLN0905 and RNAi
For researchers, scientists, and drug development professionals investigating the pivotal role of Polo-like kinase 1 (PLK1) in cell cycle regulation and its potential as a therapeutic target, the choice of knockdown methodology is critical. This guide provides an objective, data-driven comparison of two prominent methods for PLK1 knockdown: the small molecule inhibitor this compound and RNA interference (RNAi). We present a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols to inform your selection process.
Introduction to PLK1 and Knockdown Methodologies
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Its overexpression is a hallmark of numerous cancers, making it an attractive target for anti-cancer therapies.[1] This guide focuses on two distinct approaches to inhibit PLK1 function:
-
This compound: A potent and selective small-molecule inhibitor that targets the ATP-binding pocket of PLK1, thereby blocking its kinase activity.[1][2][3]
-
RNA interference (RNAi): A biological process in which RNA molecules inhibit gene expression or translation, in this case, by targeting PLK1 mRNA for degradation, thus preventing protein synthesis.[4]
Mechanism of Action
The fundamental difference between this compound and RNAi lies in their point of intervention in the biological system. This compound acts at the protein level, inhibiting the function of existing PLK1, while RNAi acts at the mRNA level, preventing the synthesis of new PLK1 protein.
Quantitative Performance Comparison
Direct comparative studies between this compound and RNAi for PLK1 knockdown are limited. The following tables summarize quantitative data from separate studies to provide an overview of their respective efficacies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 22 | [2][5] |
| HCT116 | Colorectal Carcinoma | 56 | [2] |
| H460 | Lung Carcinoma | 89 | [2] |
| A375 | Melanoma | 34 | [2] |
| AMO1 | Multiple Myeloma | 54.27 | [1] |
| Lymphoma Panel | Lymphoma | 3 - 24 | [3][5] |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50%.
Table 2: Efficacy of siRNA-mediated PLK1 Knockdown in Various Cancer Cell Lines
| Cell Line | Cancer Type | siRNA Concentration | % mRNA Reduction | % Protein Reduction | Time Point | Reference |
| MCF-7 | Breast Cancer | 56 nM | ~70% | ~95% | 24 hours | [6][7] |
| H1299 | NSCLC | 100 nM | >80% | - | 48 hours | [8] |
| H1299 | NSCLC | 1 nM | - | Reduced | - | [8] |
| PANC-1 | Pancreatic Cancer | - | - | ~95% | 48 hours | [9] |
| HeLa | Cervical Cancer | - | - | ~90% | 48 hours | [10] |
Percentages of reduction are approximate and can vary based on the specific siRNA sequence and transfection efficiency.
Phenotypic Effects
Table 3: Comparison of Phenotypic Outcomes
| Phenotypic Effect | This compound | RNAi |
| Mitotic Arrest | Strong induction of G2/M arrest.[2][11] | Significant increase in G2/M population.[10][12] |
| Apoptosis | Induction of apoptosis in various cancer cell lines.[11][13] | Increased apoptosis observed post-transfection.[6][9][10] |
| Tumor Growth Inhibition | Significant antitumor activity in xenograft models.[2][5][14] | Suppression of tumor growth in vivo.[15] |
| Spindle Defects | Formation of monopolar spindles.[2] | Defective spindle assembly.[6] |
Experimental Protocols
PLK1 Kinase Assay (Biochemical)
This protocol is adapted for a generic in vitro kinase assay to determine the inhibitory effect of compounds like this compound on PLK1 activity.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a solution of recombinant human PLK1 enzyme in reaction buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a biotinylated peptide containing a PLK1 phosphorylation motif).
-
Prepare a solution of ATP (e.g., [γ-33P]ATP or unlabeled ATP for non-radioactive detection methods).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure :
-
Add the PLK1 enzyme, substrate, and this compound (or DMSO control) to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect substrate phosphorylation. For a radiometric assay, this involves capturing the biotinylated peptide on a streptavidin-coated plate and measuring incorporated radioactivity.[3]
-
siRNA Transfection for PLK1 Knockdown
This protocol outlines a general procedure for transfecting cells with siRNA to knockdown PLK1 expression.
-
Cell Seeding :
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation :
-
For each well, dilute a specific PLK1-targeting siRNA (and a non-targeting control siRNA) into serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection :
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Analysis :
-
Harvest the cells to analyze PLK1 mRNA levels by qRT-PCR or protein levels by Western blotting.[9]
-
Cell Viability Assay (MTT)
This assay is used to measure the effect of PLK1 knockdown on cell proliferation and viability.
-
Cell Treatment :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with PLK1 siRNA as described above. Include appropriate controls.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
-
MTT Addition :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[4]
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution following PLK1 inhibition.
-
Cell Preparation :
-
Treat cells with this compound or transfect with PLK1 siRNA.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation :
-
Staining :
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[17]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition :
Visualizing the Pathways and Workflows
PLK1 Signaling Pathway
Experimental Workflow: this compound
References
- 1. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 inhibition enhances gemcitabine-induced apoptosis through PLK1-dependent ERK1/2-Bim and AKT1/Noxa signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLK1 Kinase Enzyme System Application Note [promega.jp]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. spandidos-publications.com [spandidos-publications.com]
Comparative Efficacy of PLK1 Inhibitor MLN0905 Across Diverse Cancer Types
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the significant anti-tumor activity of MLN0905, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, across a range of hematological and solid tumors. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a cancer therapeutic.
Introduction to this compound
This compound is an orally bioavailable small molecule that targets PLK1, a key regulator of mitotic progression. Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.
In Vitro Activity of this compound
This compound has demonstrated potent cytotoxic effects in a variety of cancer cell lines. The half-maximal lethal dose (LD50) and half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Cancer Type | Cell Line | IC50/LD50 (nM) | Reference |
| Colon Cancer | HT29 | 22 (LD50) | [1] |
| HCT116 | 56 (LD50) | [1] | |
| Non-Small Cell Lung Cancer | H460 | 89 (LD50) | [1] |
| Melanoma | A375 | 34 (LD50) | [1] |
| Lymphoma | Various | 3 - 24 (IC50 range) | [1] |
| Multiple Myeloma | AMO1 | 54.27 (IC50) | [2] |
| Pancreatic Cancer | BxPC-3, BxPC-GEM20, CFPAC-1 | Effective at low nM concentrations | [3] |
In Vivo Efficacy of this compound
Preclinical studies using xenograft models have confirmed the anti-tumor activity of this compound in vivo.
| Cancer Type | Xenograft Model | Treatment Schedule | Key Findings | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI LY-10, OCI LY-19, PHTX-22L | Daily and intermittent dosing | Significant antitumor activity.[4] | [4] |
| OCI LY-19 (disseminated) | Not specified | Highly significant survival advantage.[4] | [4] | |
| Pancreatic Cancer (Gemcitabine-resistant) | BxPC-GEM20 | Not specified | Significantly inhibited tumor volume.[3] | [3] |
| Colon, NSCLC, Ovarian, Lymphoma | Various | Daily and intermittent dosing | Robust anti-tumor activity (partial and complete responses). |
A notable finding in a gemcitabine-resistant pancreatic cancer xenograft model demonstrated that this compound treatment significantly reduced subcutaneous tumor growth.[3] While specific tumor growth inhibition percentages are not always reported, the consistent observation of tumor stasis or regression underscores the potent in vivo activity of this compound.[1]
Mechanism of Action: PLK1 Inhibition Pathway
This compound exerts its anti-cancer effects by inhibiting PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis. A key pharmacodynamic biomarker of this compound activity is the modulation of phosphorylated histone H3 (pHisH3), a substrate of Aurora B kinase, which is downstream of PLK1 signaling.[4]
Comparison with Other PLK1 Inhibitors
While direct head-to-head preclinical studies are limited, a comparison of this compound with other PLK1 inhibitors, such as BI 2536 and volasertib, can be inferred from their individual preclinical data.
| Feature | This compound | BI 2536 | Volasertib (BI 6727) |
| Potency | Potent PLK1 inhibitor.[1] | Potent PLK1 inhibitor.[3] | Potent PLK1 inhibitor. |
| In Vitro Activity | Broad activity in hematological and solid tumor cell lines.[1] | Effective in various tumor models.[3] | Highly active across a variety of carcinoma cell lines. |
| In Vivo Activity | Significant tumor growth inhibition and survival advantage in xenograft models.[3][4] | Shown to inhibit tumor growth.[3] | Reported to induce tumor regression in several xenograft models. |
| Clinical Development | Investigated in preclinical studies. | Investigated in clinical trials.[3] | Awarded Breakthrough Therapy status by the FDA for AML. |
It is important to note that volasertib's development was favored over BI 2536 due to a better pharmacokinetic profile.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The inhibitory efficacy of this compound on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50/LD50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis by this compound is quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[3]
-
Cell Treatment: Cells are treated with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot for Phospho-Histone H3
The pharmacodynamic effect of this compound on its target pathway can be assessed by measuring the levels of phosphorylated histone H3 (pHisH3).
-
Protein Extraction: Tumor tissue or cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for pHisH3, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available preclinical data strongly support the potent and broad-spectrum anti-tumor activity of this compound. Its efficacy in various cancer models, including those resistant to standard therapies, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic utility in cancer patients. This guide provides a foundational overview for researchers and clinicians interested in the continued development of PLK1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MLN0905 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor, MLN0905, with other kinase inhibitors. The following sections detail its performance based on available experimental data, outline experimental methodologies, and visualize key cellular pathways and workflows.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Overexpressed in a variety of human cancers, PLK1 is a well-established therapeutic target in oncology. This compound has demonstrated significant antitumor activity in preclinical models of various cancers, including diffuse large B-cell lymphoma.[2] This guide focuses on the specificity of this compound, a critical attribute for any targeted therapy, by comparing its inhibitory activity against PLK1 with its activity against a broad range of other kinases.
Quantitative Analysis of Kinase Inhibition
The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects that can lead to toxicity. This compound has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for PLK1.
Table 1: Potency of this compound against PLK1
| Compound | Target Kinase | IC50 (nM) |
| This compound | PLK1 | 2 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While this compound has been described as having "reasonable selectivity" against a panel of 359 kinases, specific public data on its activity against the full panel remains limited.[1] For a comprehensive understanding of its specificity, we compare its activity against the PLK family of kinases with other well-characterized PLK1 inhibitors.
Table 2: Comparative Selectivity of PLK1 Inhibitors Against the PLK Family
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Fold Selectivity (PLK2/PLK1) | Fold Selectivity (PLK3/PLK1) |
| This compound | 2 | - | - | - | - |
| BI 2536 | 0.83 | 3.5 | 9.0 | 4.2 | 10.8 |
| Volasertib (BI 6727) | 0.87 | 5 | 56 | 5.7 | 64.4 |
| GSK461364 | 2.2 (Ki) | >2200 | >2200 | >1000 | >1000 |
| Onvansertib (NMS-P937) | 2 | >10000 | >10000 | >5000 | >5000 |
Data for competitor compounds sourced from publicly available literature.[3][4][5][6][7][8] A dash (-) indicates that specific data was not found in the searched literature.
As illustrated in Table 2, while all listed compounds are potent PLK1 inhibitors, they exhibit varying degrees of selectivity against other PLK family members. GSK461364 and Onvansertib, for instance, demonstrate exceptionally high selectivity for PLK1 over PLK2 and PLK3.[7][8] A comprehensive kinome-wide comparison would provide a more complete picture of the off-target profiles of these inhibitors.
Signaling Pathway and Experimental Workflow
To appreciate the significance of PLK1 inhibition, it is essential to understand its role in the cell cycle. The following diagrams illustrate the PLK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.
Caption: The PLK1 signaling pathway, a critical regulator of mitosis.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines of common methods used for kinase profiling.
In Vitro Radiometric Kinase Assay (e.g., PLK1 Flash Plate Assay)
This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate, providing a highly sensitive and direct measure of kinase activity.
Materials:
-
Recombinant human PLK1 enzyme
-
Peptide substrate (e.g., biotinylated peptide)
-
[γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other test compounds
-
Streptavidin-coated microplates
-
Stop solution (e.g., EDTA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, recombinant PLK1 enzyme, and the test compound (this compound) at various concentrations.
-
Initiation: Add a mixture of [γ-³³P]ATP and the peptide substrate to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution containing EDTA, which chelates Mg²⁺ ions essential for kinase activity.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, now radiolabeled, peptide substrate.
-
Washing: Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO-treated) reaction. Determine the IC50 value by fitting the data to a dose-response curve.
Mobility Shift Kinase Assay (Caliper Assay)
This non-radioactive method measures the change in charge of a peptide substrate upon phosphorylation, which alters its mobility in an electric field.
Materials:
-
Recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
This compound and other test compounds
-
Stop solution
-
Microfluidic chip-based separation instrument (e.g., Caliper LabChip)
Procedure:
-
Reaction Setup: Similar to the radiometric assay, combine the kinase, fluorescently labeled peptide substrate, ATP, and test compound in a microplate well.
-
Incubation: Incubate the reaction to allow for phosphorylation.
-
Termination: Stop the reaction.
-
Separation and Detection: The instrument aspirates the sample from the well and applies a voltage. The phosphorylated (product) and non-phosphorylated (substrate) peptides separate based on their different electrophoretic mobilities. The fluorescence of each is detected as they pass a laser.
-
Data Analysis: The ratio of the fluorescent signals from the product and substrate peaks is used to determine the extent of the kinase reaction and, consequently, the inhibitory effect of the compound. IC50 values are then calculated.
Conclusion
This compound is a highly potent inhibitor of PLK1. While comprehensive, publicly available kinome-wide data is needed for a complete quantitative assessment of its specificity, existing data on its activity against PLK family members, when compared to other PLK1 inhibitors, suggests a favorable selectivity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the specificity of this compound and other kinase inhibitors. A thorough understanding of an inhibitor's selectivity is crucial for its successful development as a targeted therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
MLN0905 as a tool compound for studying PLK1 function
A Comparative Guide to Polo-like Kinase 1 Inhibitors for Researchers
Polo-like kinase 1 (PLK1) stands as a critical regulator of mitotic progression, making it a compelling target for both cancer therapy and fundamental cell biology research. MLN0905 has emerged as a potent and selective small-molecule inhibitor of PLK1, offering researchers a valuable tool to dissect its complex cellular functions. This guide provides a comparative analysis of this compound against other widely used PLK1 inhibitors, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Performance Comparison of PLK1 Inhibitors
The selection of an appropriate PLK1 inhibitor is contingent on the specific experimental needs, including desired potency, selectivity, and mode of delivery. Below is a quantitative comparison of this compound with other notable PLK1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Proliferation EC50/LD50 (nM) | Key Features |
| This compound | PLK1 | 2[1][2] | 22 (HT-29)[1][2], 56 (HCT116)[2], 89 (H460)[2], 34 (A375)[2], 3-24 (Lymphoma cell lines)[1][2] | Potent and orally active[2]. Demonstrates significant antitumor activity in various xenograft models[3][4]. |
| BI 2536 | PLK1 | 0.83[5], 0.8[6] | 2-25 (Panel of 32 human cancer cell lines)[5] | First PLK1 inhibitor to enter clinical trials[6]. Also inhibits BRD4 (IC50 = 25 nM)[7]. |
| Volasertib (BI 6727) | PLK1 | 0.87[8][9] | 11-37 (Panel of cancer cell lines)[9] | Potent, ATP-competitive inhibitor[8]. Also inhibits PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM)[8]. |
| Onvansertib (NMS-P937) | PLK1 | 2[10][11] | <100 (in 60 of 137 cell lines)[12] | High selectivity and oral activity[10]. Shows marginal activity against PLK2 and PLK3 at higher concentrations[12][13]. |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a tool compound, it is crucial to understand its mechanism of action within the broader context of cell cycle regulation.
Caption: PLK1 signaling pathway in mitotic entry.
The following diagram illustrates a general workflow for evaluating the efficacy of a PLK1 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. opnme.com [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Onvansertib | NMS-1286937 | PLK1 inhibitor | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of MLN0905: A Guide for Laboratory Professionals
For immediate implementation, researchers, scientists, and drug development professionals handling MLN0905 must adhere to strict disposal protocols for cytotoxic agents. As a potent inhibitor of Polo-like kinase 1 (PLK1), this compound is classified as a cytotoxic compound and requires management as hazardous waste to ensure personnel safety and environmental protection.
This guide provides essential, step-by-step procedures for the proper disposal of this compound and materials contaminated with it. These protocols are based on general best practices for handling cytotoxic laboratory waste. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, which may include additional requirements.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical. This compound waste should be categorized as either "trace" or "bulk" cytotoxic waste. All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.
| Waste Category | Description | Recommended Container |
| Bulk Cytotoxic Waste | - Unused or expired this compound- Grossly contaminated items (e.g., spill cleanup materials)- Concentrated stock solutions | Black hazardous waste container, clearly labeled "Hazardous Waste - Cytotoxic" or "Hazardous Waste - Chemotherapy." |
| Trace Cytotoxic Waste | - Empty vials and packaging- Contaminated personal protective equipment (PPE) such as gloves, gowns, and lab coats- Contaminated lab supplies (e.g., pipette tips, tubes, flasks) | Yellow sharps or waste containers, clearly labeled "Trace Cytotoxic Waste" or "Trace Chemotherapy Waste." |
| Sharps Waste | - Needles, syringes, and other sharps contaminated with this compound | Puncture-resistant sharps container, clearly labeled as "Cytotoxic Sharps." |
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: Before handling this compound or its waste, ensure you are wearing appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and safety glasses.
-
Segregate at the Source: At the point of generation, determine the appropriate waste category for each item.
-
Containment:
-
Place bulk this compound waste directly into a designated black hazardous waste container.
-
Dispose of items with trace contamination in a yellow cytotoxic waste container.
-
Deposit all contaminated sharps immediately into a cytotoxic sharps container.
-
-
Container Management:
-
Keep all waste containers closed when not in use.
-
Do not overfill containers; they should be sealed when they are three-quarters full.
-
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. The cleaning materials used for decontamination should be disposed of as trace cytotoxic waste.
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's procedures for requesting a hazardous waste pickup by EHS personnel.
Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound waste.
Final Disposal Method
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[1][2] This process ensures the complete destruction of the hazardous chemical compounds. Never dispose of this compound or materials contaminated with it in the regular trash or down the drain.[3][4]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for any questions or clarification on disposal policies.
References
Personal protective equipment for handling MLN0905
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MLN0905, a potent Polo-like kinase 1 (PLK1) inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and risk. As a potent compound used in cancer research, this compound should be handled with the utmost care, treating it as a hazardous or cytotoxic agent.[1][2][3][4][5]
Note: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[6][7]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier against exposure to hazardous chemicals like this compound. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required Personal Protective Equipment | Notes |
| Handling Unopened Container | - Nitrile chemotherapy gloves (single pair) | Inspect container for any damage or leaks before handling. |
| Weighing and Preparing Stock Solutions (Powder Form) | - Double nitrile chemotherapy gloves- Disposable, solid-front gown with knit cuffs- Safety glasses with side shields or a full-face shield- NIOSH-approved respirator (e.g., N95 or higher) | All manipulations of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[8][9][10] |
| Administering Solutions (In Vitro/In Vivo) | - Double nitrile chemotherapy gloves- Disposable, solid-front gown with knit cuffs- Safety glasses with side shields | Use Luer-Lok syringes to prevent accidental needle detachment.[5] |
| Handling Waste and Decontamination | - Double nitrile chemotherapy gloves (industrial thickness preferred for spills)- Disposable, solid-front gown with knit cuffs- Safety glasses with side shields or a full-face shield | Ensure a spill kit is readily available in the work area.[2][10] |
Operational Plan: Safe Handling Workflow
Adherence to a strict workflow minimizes the risk of contamination and exposure. The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[5]
| Waste Type | Disposal Procedure | Container Type |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. | Labeled, sealed hazardous waste container (e.g., black RCRA container).[5] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. | Yellow "Trace" chemotherapy waste sharps container or a labeled hazardous waste bag.[5] |
| Contaminated PPE (gloves, gown) | Carefully remove to avoid self-contamination and place in a designated hazardous waste container. | Labeled hazardous waste bag. |
| Syringes and Needles | If the syringe is completely empty with no visible residue, it can be disposed of in a standard sharps container. If any volume of the drug remains, the entire syringe and needle must be disposed of as hazardous chemical waste.[5] | Red sharps container (empty) or black bulk waste container (with residue).[5] |
Mechanism of Action: PLK1 Inhibition
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][3][6] Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is the basis of its antitumor activity.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. halyardhealth.com [halyardhealth.com]
- 10. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
